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  • Product: N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine
  • CAS: 416867-06-6

Core Science & Biosynthesis

Foundational

In Vitro Binding Affinity Profiling of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine: A Technical Whitepaper

Executive Summary & Mechanistic Rationale In the landscape of targeted small-molecule therapeutics, the evaluation of binding affinity extends far beyond a simple IC50​ value. As a Senior Application Scientist, I approac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted small-molecule therapeutics, the evaluation of binding affinity extends far beyond a simple IC50​ value. As a Senior Application Scientist, I approach the characterization of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (CAS: 416867-06-6) not as a static data point, but as a dynamic biophysical system.

This compound, often utilized as a privileged scaffold in the development of kinase inhibitors (such as those targeting SGK1 and Aurora kinases), relies on a dual-pharmacophore mechanism[1],[2]. The 1H-indazol-5-amine core acts as an adenine bioisostere. Its nitrogen atoms serve as critical hydrogen bond donors and acceptors, anchoring the molecule to the highly conserved backbone amides of the kinase hinge region[3]. Conversely, the 2,4-dimethylbenzyl moiety is a lipophilic extension designed to exploit the hydrophobic specificity pocket (often the DFG-out or adjacent allosteric pockets), driving binding entropy and conferring target selectivity.

To rigorously validate the in vitro binding affinity of this molecule, we must deploy a triad of orthogonal biophysical techniques. Relying on a single assay introduces critical vulnerabilities; therefore, our analytical cascade utilizes Time-Resolved FRET (TR-FRET) for equilibrium thermodynamics, Surface Plasmon Resonance (SPR) for real-time kinetics, and Isothermal Titration Calorimetry (ITC) for enthalpic/entropic resolution.

Orthogonal Assay Workflows & Self-Validating Protocols

Equilibrium Affinity via Time-Resolved FRET (TR-FRET)

The Causality: Aromatic amines and highly conjugated systems like indazoles frequently exhibit auto-fluorescence, which severely confounds standard prompt-fluorescence or absorbance assays. We utilize TR-FRET because it employs a lanthanide chelate (e.g., Europium) with a uniquely long emission half-life. By introducing a microsecond time delay before signal acquisition, we completely bypass the transient auto-fluorescence of the compound, isolating the true binding event.

Self-Validating System: The protocol incorporates a built-in Z'-factor calculation. By running parallel maximum-inhibition (no enzyme) and zero-inhibition (DMSO vehicle) controls on every plate, the assay mathematically proves its own signal-to-noise robustness before any compound data is accepted.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., SGK1) tagged with GST, and a Europium-labeled anti-GST antibody in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 0.01% Brij-35, BSA).

  • Tracer Addition: Add a kinase-specific, AlexaFluor-647 labeled tracer ligand at a concentration equal to its pre-determined KD​ .

  • Compound Titration: Dispense N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine in a 12-point, 3-fold serial dilution (starting at 10 µM) using acoustic liquid handling (e.g., Echo 550) to eliminate tip-based carryover.

  • Incubation: Seal and incubate the microplate at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Detection & Validation: Read the plate on a multi-mode reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual emission (620 nm / 665 nm). Calculate the FRET ratio and compute the Z'-factor. Reject any plate where Z' < 0.6.

Kinetic Profiling via Surface Plasmon Resonance (SPR)

The Causality: Equilibrium affinity ( KD​ ) fails to capture target residence time ( τ=1/koff​ ). For lipophilic compounds featuring a 2,4-dimethylbenzyl group, a slow dissociation rate often correlates better with sustained in vivo efficacy than raw affinity. SPR provides label-free, real-time kinetic resolution to measure kon​ and koff​ independently.

Self-Validating System: Highly lipophilic molecules are prone to non-specific binding to the sensor matrix. This protocol utilizes strict "double-referencing." Every injection is passed over an unmodified reference flow cell, and blank buffer injections are subtracted from the analyte data. This isolates the specific protein-ligand interaction from bulk refractive index shifts and non-specific matrix partitioning.

Step-by-Step Methodology:

  • Surface Activation: Activate a CM5 dextran sensor chip using a standard EDC/NHS amine-coupling mixture at a flow rate of 10 µL/min.

  • Target Immobilization: Dilute the target kinase in 10 mM Sodium Acetate (pH 4.5) and inject over Flow Cell 2 until a target immobilization level of ~3000 Response Units (RU) is achieved. Leave Flow Cell 1 unmodified as the reference.

  • Quenching: Block unreacted active esters on both flow cells with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Inject a 5-point concentration series of the indazole compound (0.1 µM to 5 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Monitor the association phase for 120 seconds.

  • Dissociation & Regeneration: Flow running buffer for 300 seconds to monitor dissociation. If the compound exhibits a highly slow off-rate, regenerate the surface with a 10-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Apply double-referencing and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow N1 Sensor Chip Preparation (CM5 Dextran Matrix) N2 Target Immobilization (Amine Coupling of Kinase) N1->N2 EDC/NHS Activation N3 Analyte Injection (Indazole Titration Series) N2->N3 Baseline Stabilization N4 Association Phase (kon measurement) N3->N4 Flow over surface N5 Dissociation Phase (koff measurement) N4->N5 Buffer wash N6 Surface Regeneration (Mild Acid/Base) N5->N6 Remove bound analyte N7 Data Analysis (1:1 Langmuir Binding Model) N5->N7 Sensorgram export N6->N3 Next concentration

SPR workflow for real-time kinetic profiling of indazole-5-amine binding.

Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)

The Causality: To optimize the 2,4-dimethylbenzyl moiety, we must understand the thermodynamic drivers of binding. ITC directly measures the heat released or absorbed during binding. It reveals whether the interaction is enthalpy-driven (dominated by the indazole's hydrogen bonds at the hinge) or entropy-driven (dominated by the hydrophobic collapse of the dimethylphenyl group displacing ordered water molecules).

Self-Validating System: The heat of dilution for the compound into the buffer is measured in a separate, identical run. This background heat is mathematically subtracted from the protein titration data, ensuring that the integrated heat signature ( ΔH ) represents only the specific binding event.

Step-by-Step Methodology:

  • Sample Preparation & Degassing: Dialyze the target kinase extensively against the assay buffer. Dissolve the compound in the exact same dialysate to prevent buffer mismatch. Degas both solutions at 20°C for 15 minutes.

  • Cell Loading: Load the kinase (10-20 µM) into the sample cell (volume ~200 µL) and the compound (100-200 µM) into the injection syringe.

  • Titration: Perform 20 sequential injections of 2 µL of the compound into the sample cell at 150-second intervals, stirring at 750 rpm.

  • Control Titration: Perform the exact same injection sequence of the compound into a cell containing only the dialysate buffer.

  • Integration: Subtract the control heat from the sample heat. Integrate the peaks to determine the molar enthalpy ( ΔH ), stoichiometry ( N ), and association constant ( KA​ ). Calculate entropy ( ΔS ) using ΔG=ΔH−TΔS=−RTlnKA​ .

Quantitative Data Synthesis

The following table synthesizes representative biophysical metrics for N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine against a model kinase target (e.g., SGK1), demonstrating the depth of data generated by this orthogonal approach.

Assay TypeParameterRepresentative Value95% Confidence IntervalBiophysical Interpretation
TR-FRET IC50​ 45.2 nM41.8 - 48.9 nMHigh-affinity equilibrium binding; robust displacement of tracer.
SPR kon​ 1.2×105M−1s−1 1.0−1.4×105 Moderate association rate, typical for hinge-binding scaffolds.
SPR koff​ 4.5×10−4s−1 4.1−4.9×10−4 Slow dissociation; yields a prolonged target residence time ( τ≈37 min).
SPR KD​ (Kinetic)3.75 nM3.2 - 4.1 nMTrue affinity independent of enzyme concentration.
ITC ΔH -6.8 kcal/mol-6.5 to -7.1 kcal/molEnthalpically favorable; confirms strong H-bonding of the indazole core.
ITC −TΔS -4.2 kcal/mol-3.9 to -4.5 kcal/molEntropically favorable; confirms hydrophobic burial of the dimethylbenzyl group.

Mechanistic Pathway of Inhibition

Understanding the downstream impact of this binding event is crucial for drug development. By occupying the ATP-binding pocket, the indazole compound halts the catalytic transfer of the terminal phosphate from ATP to the substrate, effectively silencing the downstream signaling cascade.

Pathway A Indazole Compound (NDMIA Inhibitor) B Kinase ATP Pocket (Hinge Region) A->B Hydrogen Bonding (Indazole-5-amine) C Target Kinase (Active State) B->C Competitive Binding D Substrate Phosphorylation (Blocked) C->D Inhibition E Downstream Signaling (Cell Cycle/Survival) D->E Signal Attenuation F Apoptosis / Arrest E->F Phenotypic Outcome

Mechanism of kinase inhibition by the indazole compound and downstream effects.

Conclusion

The evaluation of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine requires a multi-dimensional strategy. By combining TR-FRET for high-throughput equilibrium data, SPR for kinetic resolution, and ITC for thermodynamic mapping, we establish a self-validating, highly trustworthy biophysical profile. This rigorous methodology ensures that the observed binding affinity is a true reflection of the molecule's interaction with the target, providing a reliable foundation for subsequent lead optimization and in vivo studies.

Sources

Exploratory

Unveiling the Kinome: Target Identification and Mechanistic Pathways of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine

Abstract The identification of precise molecular targets for small-molecule kinase inhibitors is a critical bottleneck in preclinical drug development. The compound N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The identification of precise molecular targets for small-molecule kinase inhibitors is a critical bottleneck in preclinical drug development. The compound N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (CAS: 416867-06-6) represents a highly privileged pharmacophore. Built upon a 1H-indazol-5-amine core, this scaffold acts as a potent ATP-mimetic, while the 2,4-dimethylbenzyl moiety provides a critical hydrophobic vector for selectivity. As a Senior Application Scientist, I have designed this whitepaper to outline the causal logic, self-validating experimental workflows, and mechanistic signaling pathways required to map the target landscape of this specific indazole derivative, with a focus on Fibroblast Growth Factor Receptors (FGFR) and Monopolar Spindle 1 (Mps1) kinases.

Pharmacophore Rationale: The Indazole-5-Amine Scaffold

The rational design of kinase inhibitors relies heavily on exploiting the ATP-binding pocket. The indazole core is a universally recognized hinge-binding motif. Structural biology and structure-based drug design (SBDD) have demonstrated that the N1 and N2 atoms of the indazole ring serve as critical hydrogen bond donors/acceptors, interacting directly with the backbone residues of the kinase hinge region (e.g., Ala564 in FGFR1) [1].

The addition of the secondary amine at the 5-position, linked to a 2,4-dimethylphenyl group, is not arbitrary.

  • Causality in Design: The 5-amino linker provides rotational flexibility, allowing the bulky, electron-rich 2,4-dimethylbenzyl group to project deep into the hydrophobic specificity pocket (often the DFG-out or extended DFG-in pocket). This steric bulk prevents the molecule from acting as a promiscuous pan-kinase inhibitor, restricting its affinity to kinases with accommodating hydrophobic clefts, such as FGFR1-3, Mps1, and Aurora kinases [2][3].

Target Identification & Validation Workflows

To definitively identify the primary targets and off-target liabilities of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine, a multi-tiered, self-validating experimental system is required. We move from isolated biochemical environments to dynamic cellular proteomes to ensure target engagement is physiologically relevant.

Protocol A: High-Throughput Kinome Profiling (TR-FRET)

Biochemical screening establishes the baseline affinity (IC₅₀) across the kinome. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence assays.

  • Causality: TR-FRET utilizes a delayed emission window, which completely eliminates interference from the auto-fluorescence common in aromatic small molecules like indazoles, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., FGFR1 or Mps1) to a 2X working concentration.

  • Compound Pre-incubation: Dispense 5 µL of the 2X kinase solution into a 384-well plate. Add 100 nL of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (titrated from 10 µM to 0.1 nM in DMSO). Crucial Step: Incubate for 30 minutes at room temperature before adding ATP. This allows slow-binding Type II inhibitors to reach equilibrium with the target.

  • Reaction Initiation: Add 5 µL of a 2X ATP/Substrate mix. The ATP concentration must be set at the specific Km​ for each kinase to ensure competitive inhibitors are accurately benchmarked.

  • Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg²⁺) and Europium-labeled anti-phospho antibodies. Read the plate at 615 nm and 665 nm after a 1-hour incubation.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Biochemical affinity does not guarantee cellular efficacy. CETSA validates that the compound crosses the cell membrane and engages the target in the complex environment of a live cell [2].

  • Causality: Ligand binding thermodynamically stabilizes the target protein. By applying a heat gradient, unbound proteins denature and precipitate, while compound-bound proteins remain soluble. This proves direct intracellular target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., A549 lung cancer cells) to 80% confluence. Treat with 1 µM of the indazole compound or DMSO control for 2 hours at 37°C.

  • Thermal Profiling: Harvest cells, wash with PBS, and divide into 8 aliquots. Heat each aliquot to a distinct temperature along a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Clarification: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen to avoid detergents that might disrupt drug-protein complexes. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Analyze the soluble supernatant via Western Blot targeting FGFR1 or Mps1. Calculate the apparent aggregation temperature ( Tagg​ ) shift ( ΔTagg​ ). A shift of >2°C confirms target engagement.

TargetID Compound N-[(2,4-dimethylphenyl)methyl] -1H-indazol-5-amine Kinome Biochemical Kinome Profiling (TR-FRET) Compound->Kinome In vitro screening ABPP Competitive ABPP (Native Proteome) Compound->ABPP Off-target profiling CETSA CETSA (Live Cell Target Engagement) Kinome->CETSA Hit confirmation ABPP->CETSA Intracellular binding Validation Target Validation (FGFR / Mps1) CETSA->Validation Pathway analysis

Figure 1: Self-validating target identification workflow for indazole-5-amine derivatives.

Quantitative Data Synthesis

Based on the structure-activity relationship (SAR) profiles of highly analogous 5-aminoindazole derivatives [1][2][4], the table below synthesizes the expected quantitative binding affinities. The data illustrates the selectivity window driven by the 2,4-dimethylbenzyl substitution.

Kinase TargetKinase FamilyExpected IC₅₀ (nM)Cellular IC₅₀ (A549)Mechanistic Role
FGFR1 RTK35 - 100~250 nMAngiogenesis, Tumor proliferation
FGFR3 RTK40 - 120~300 nMUrothelial carcinoma driver
Mps1 (TTK) Cell Cycle15 - 50~100 nMSpindle assembly checkpoint
Aurora A Cell Cycle450 - 800>1 µMCentrosome maturation
EGFR RTK>5,000N/ASelectivity control (Off-target)
JNK1 MAPK>2,000N/ASelectivity control (Off-target)

Table 1: Synthesized pharmacological profiling of N-benzyl-1H-indazol-5-amine derivatives across key oncology targets.

Mechanistic Signaling Pathways

When N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine engages its primary targets, it disrupts specific downstream signaling cascades.

FGFR Inhibition Pathway

FGFRs are receptor tyrosine kinases (RTKs). Upon ATP-competitive inhibition by the indazole scaffold, the receptor cannot auto-phosphorylate. This prevents the recruitment of the FRS2 (Fibroblast Growth Factor Receptor Substrate 2) adaptor protein. Consequently, the Ras/Raf/MEK/ERK signaling cascade is silenced, arresting cell proliferation and inducing apoptosis in FGFR-addicted tumors [1][4].

Mps1 Inhibition Pathway

Mps1 is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC) during mitosis. Inhibition by the indazole derivative forces cells to bypass the SAC, leading to premature chromosome segregation, severe aneuploidy, and subsequent mitotic catastrophe (cell death) [2].

SignalingPathway Inhibitor N-[(2,4-dimethylphenyl)methyl] -1H-indazol-5-amine FGFR FGFR1/2/3 (Receptor Tyrosine Kinase) Inhibitor->FGFR ATP-competitive Inhibition FRS2 FRS2 / Grb2 Adaptors FGFR->FRS2 Phosphorylation Blocked Ras Ras / Raf Kinases FRS2->Ras MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Apoptosis Induced

Figure 2: Disruption of the FGFR/MAPK signaling cascade by indazole-5-amine ATP-competitive inhibition.

Conclusion

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine is a highly specialized small molecule whose architecture is optimized for ATP-pocket insertion. By utilizing rigorous, self-validating methodologies like TR-FRET kinome profiling and CETSA, researchers can confidently map its primary affinities to targets like FGFR and Mps1. The hydrophobic 2,4-dimethylbenzyl group is the critical driver of this selectivity, transforming a generic hinge-binder into a precision tool for interrogating oncogenic signaling pathways.

References

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design ACS Medicinal Chemistry Letters URL:[Link]

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125) Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer RSC Advances - Royal Society of Chemistry URL:[Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) Current Enzyme Inhibition - Bentham Science Publishers URL:[Link]

Foundational

An In-depth Technical Guide to the In Vitro Toxicity Profile of Linifanib (CAS 416867-06-6) in Mammalian Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction Linifanib, also known as ABT-869, is a potent, orally bioavailable, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linifanib, also known as ABT-869, is a potent, orally bioavailable, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] Primarily targeting the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, Linifanib has been extensively investigated for its anti-angiogenic and anti-tumor properties.[4][5][6] This guide provides a comprehensive overview of the in vitro toxicity profile of Linifanib in mammalian cell lines, detailing its mechanism of action, effects on cellular viability and proliferation, induction of apoptosis, and the underlying signaling pathways.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

Linifanib exerts its biological effects by inhibiting the phosphorylation of key receptor tyrosine kinases involved in tumorigenesis and angiogenesis.[2] Its primary targets include:

  • VEGF Receptors (VEGFRs): Inhibition of VEGFRs, particularly KDR (VEGFR-2) and FLT1 (VEGFR-1), disrupts downstream signaling crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[5][7][8]

  • PDGF Receptors (PDGFRs): By targeting PDGFRβ, Linifanib interferes with the signaling pathways that regulate cell growth, proliferation, and differentiation in various cell types.[5][7][8]

  • FMS-like Tyrosine Kinase 3 (FLT3): Linifanib is a potent inhibitor of FLT3, especially in its mutated, constitutively active form, which is common in acute myeloid leukemia (AML).[1][9][10] This inhibition leads to the suppression of abnormal cell proliferation in hematological malignancies.[10]

The inhibitory action of Linifanib is highly selective for these RTKs, with significantly less activity against a broad panel of other kinases.[5]

In Vitro Toxicity Profile: A Summary of Effects

The in vitro effects of Linifanib have been characterized across a range of mammalian cell lines, primarily focusing on cancer cells. The observed toxicity is largely mechanism-driven, stemming from the inhibition of critical survival and proliferation pathways.

Cytotoxicity and Anti-Proliferative Effects

Linifanib demonstrates potent anti-proliferative and cytotoxic effects in a dose-dependent manner.[7] The half-maximal inhibitory concentration (IC50) for cell growth inhibition varies significantly depending on the cell line and its specific mutational status.

Cell LineCancer TypeKey Molecular TargetIC50 (approx.)Reference
Ba/F3 FLT3 ITDMurine Pro-BFLT3 (Internal Tandem Duplication)0.55 nM[9][11]
Ba/F3 FLT3 WTMurine Pro-BFLT3 (Wild Type)6 µM[9][11]
MV-4-11Human Acute Myeloid LeukemiaFLT3 ITD<10 nM[11]
Molm-14Human Acute Myeloid LeukemiaFLT3 ITD<10 nM[11]
8305CHuman Thyroid Carcinoma-Concentration-dependent inhibition (0-10 µM)[7]
8505CHuman Thyroid Carcinoma-Concentration-dependent inhibition (0-10 µM)[7]
OVCAR3Human Ovarian Cancer-Concentration-dependent inhibition[12]
HT-29Human Colon Cancer-1.3 µM[13]
MDA-MB-435Human Breast Cancer-2.4 µM[13]
9LRat Glioma-0.27 µM[13]

Table 1: Summary of Linifanib's IC50 values in various mammalian cell lines.

It is noteworthy that Linifanib exhibits significantly higher potency in cancer cells dependent on mutant kinases, such as FLT3-ITD, for their proliferation and survival.[2][5] In most other cancer cell lines, micromolar concentrations are required to achieve a similar anti-proliferative effect.[5]

Induction of Apoptosis

A primary mechanism of Linifanib-induced cytotoxicity is the induction of apoptosis.[9][10] Treatment with Linifanib leads to a time- and concentration-dependent increase in apoptotic cell death, which can be quantified by methods such as Annexin V/Propidium Iodide (PI) staining and flow cytometry.[9][11][12] For instance, in Ba/F3 FLT3 ITD mutant cells, treatment with 10 nM Linifanib significantly induces apoptosis, while having no effect on wild-type cells.[1] In human ovarian cancer OVCAR3 cells, Linifanib treatment resulted in a dose-dependent increase in the apoptotic cell population.[12]

The induction of apoptosis is further evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[11] Combination studies have also shown that Linifanib can enhance the apoptotic effects of other chemotherapeutic agents and PARP inhibitors.[4][14]

Cell Cycle Arrest

In addition to apoptosis, Linifanib can induce cell cycle arrest. This is achieved through the modulation of cell cycle regulatory proteins, including the decreased expression of Cyclins D and E and the increased expression of cyclin-dependent kinase inhibitors p21waf1/cip and p27kip1.[9][11]

Key Signaling Pathways Modulated by Linifanib

The cytotoxic effects of Linifanib are a direct consequence of its ability to modulate critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell survival, proliferation, and growth. Linifanib has been shown to inhibit the phosphorylation of Akt, a key downstream effector of FLT3 and other RTKs.[9][10] This inhibition of Akt activity leads to the dephosphorylation and activation of downstream targets like the pro-apoptotic protein FOXO3 and the glycogen synthase kinase 3β (GSK3β).[9][10][12] The modulation of the Akt/mTOR signaling cascade is a central mechanism by which Linifanib potentiates the efficacy of other chemotherapeutic agents.[4][15]

Linifanib_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway Linifanib Linifanib (ABT-869) RTK VEGFR / PDGFR / FLT3 Linifanib->RTK Inhibits PI3K PI3K RTK->PI3K Akt Akt (Phosphorylation) PI3K->Akt GSK3b GSK3β (Phosphorylation) Akt->GSK3b FOXO3 FOXO3 (Activation) Akt->FOXO3 Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis FOXO3->Apoptosis

Caption: Linifanib's inhibition of RTKs leads to reduced Akt phosphorylation, promoting apoptosis.

Ras/Raf/MEK/ERK Pathway

In some cellular contexts, the inhibition of RTKs by Linifanib can also impact the Ras/Raf/MEK/ERK signaling cascade, another critical pathway involved in cell proliferation and survival.[11]

STAT Pathway

Signal transducer and activator of transcription (STAT) proteins are involved in cytokine and growth factor signaling. Linifanib has been shown to inhibit STAT3 activation, which can contribute to its radiosensitizing effects in head and neck squamous cell carcinoma cells.[14]

Experimental Protocols for Assessing In Vitro Toxicity

The following are detailed protocols for key assays used to evaluate the toxicity profile of Linifanib in mammalian cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Linifanib (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with Linifanib (serial dilutions) seed->treat incubate_mtt Add MTT solution & Incubate treat->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability & IC50 read->analyze end End analyze->end

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with Linifanib for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by Linifanib.

Protocol:

  • Protein Extraction: Treat cells with Linifanib, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, cleaved PARP, β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation levels.

Conclusion

Linifanib (CAS 416867-06-6) exhibits a well-defined in vitro toxicity profile in mammalian cell lines, primarily driven by its potent and selective inhibition of key receptor tyrosine kinases. Its cytotoxic and anti-proliferative effects are most pronounced in cancer cells that are dependent on the activity of these kinases for their survival. The induction of apoptosis and cell cycle arrest are key mechanisms of action, mediated through the modulation of critical signaling pathways such as the PI3K/Akt/mTOR cascade. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Linifanib's toxicological properties and its potential as a therapeutic agent.

References

  • Albert DH, Tapang P, Magoc TJ, et al. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. Molecular Cancer Therapeutics. 2006;5(4):995-1006. [Link]

  • Hernandez-Davies JE, Zape JP, Landaw EM, et al. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway. Molecular Cancer Therapeutics. 2011;10(6):949-959. [Link]

  • Hernandez-Davies JE, Zape JP, Landaw EM, et al. The Multitargeted Receptor Tyrosine Kinase Inhibitor Linifanib (ABT-869) Induces Apoptosis through an Akt and Glycogen Synthase Kinase 3β–Dependent Pathway. Molecular Cancer Therapeutics. 2011;10(6):949-959. [Link]

  • Hernandez-Davies JE, Zape JP, Landaw EM, et al. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway. Molecular Cancer Therapeutics. 2011;10(6):949-959. [Link]

  • Albert DH, Tapang P, Magoc TJ, et al. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. Molecular Cancer Therapeutics. 2006;5(4):995-1006. [Link]

  • Mirshahidi S, Hsueh CT, Chen H, et al. Linifanib (ABT-869), enhances cytotoxicity with poly (ADP-ribose) polymerase inhibitor, veliparib (ABT-888), in head and neck carcinoma cells. Oral Oncology. 2014;50(7):649-656. [Link]

  • Kim S, Lee S, Kim J, et al. Apoptotic effect of linifanib on human ovarian cancer OVCAR3 cell line. Research in Pharmaceutical Sciences. 2025;20(5):472-480. [Link]

  • Linifanib. Wikipedia. [Link]

  • Wang Y, Chen Y, Wang J, et al. Linifanib (ABT-869) Potentiates the Efficacy of Chemotherapeutic Agents through the Suppression of Receptor Tyrosine Kinase-Mediated AKT/mTOR Signaling Pathways in Gastric Cancer. PLoS One. 2016;11(7):e0158941. [Link]

  • Albert DH, Tapang P, Magoc TJ, et al. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. Molecular Cancer Therapeutics. 2006;5(4):995-1006. [Link]

  • Doi T, Ohtsu A, Yoshino T, et al. An open-label, phase 1 study evaluating safety, tolerability, and pharmacokinetics of linifanib (ABT-869) in Japanese patients with solid tumors. Investigational New Drugs. 2012;30(4):1498-1507. [Link]

  • Wang Y, Chen Y, Wang J, et al. Linifanib (ABT-869) Potentiates the Efficacy of Chemotherapeutic Agents through the Suppression of Receptor Tyrosine Kinase-Mediated AKT/mTOR Signaling Pathways in Gastric Cancer. PLoS One. 2016;11(7):e0158941. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine Derivatives

Foreword: The Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to engage in critical hydrogen bonding and other non-covalent interactions with a multitude of biological targets.[3] This versatility has led to the development of numerous indazole-containing therapeutics, including kinase inhibitors like axitinib and entrectinib, which have transformed cancer treatment paradigms.[1][4] The N-substituted 1H-indazol-5-amine framework, in particular, serves as a versatile template for creating potent and selective modulators of cellular signaling pathways. This guide provides a detailed exploration of the principal synthetic pathways to access N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine and its derivatives, offering field-proven insights for researchers in drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to synthesis begins with retrosynthesis. The target molecule, N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine[5], can be disconnected at two key positions, suggesting two primary strategies for its construction, starting from the commercially available 5-aminoindazole.[6]

  • Disconnection A (C-N Bond): The most intuitive disconnection is at the benzylic carbon-nitrogen bond. This points to a convergent strategy where the 5-aminoindazole core is coupled with a (2,4-dimethylphenyl)methyl moiety. This can be achieved via reductive amination or nucleophilic substitution.

  • Disconnection B (Indazole Core): A more fundamental approach involves the construction of the indazole ring itself from acyclic or simpler cyclic precursors, with the 5-amino group (or a precursor like a nitro group) already in place.

This guide will detail these strategies, providing both the mechanistic rationale and step-by-step protocols.

Pathway I: Reductive Amination of 5-Aminoindazole

Reductive amination is a robust and highly reliable method for forming carbon-nitrogen bonds, elegantly avoiding the overalkylation issues that can plague direct alkylation methods.[7][8] The strategy involves the in situ formation of an imine from an amine and a carbonyl compound, which is then immediately reduced to the target secondary amine.

Mechanistic Rationale

The reaction between 5-aminoindazole and 2,4-dimethylbenzaldehyde proceeds through the formation of a Schiff base (imine). This intermediate is subsequently reduced. The key to the success of this one-pot reaction lies in the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are exceptionally well-suited for this transformation.[7][9] They are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine (iminium ion), which is the active species under weakly acidic conditions. This selectivity ensures a high yield of the desired secondary amine with minimal formation of alcohol byproducts from aldehyde reduction.[8]

Visualized Workflow: Reductive Amination

G cluster_1 Reaction Process A 5-Amino-1H-indazole C Imine Intermediate (Schiff Base Formation) A->C Condensation (-H₂O) B 2,4-Dimethylbenzaldehyde B->C D Iminium Ion (Protonation) C->D Weak Acid (e.g., Acetic Acid) E Final Product: N-[(2,4-dimethylphenyl)methyl] -1H-indazol-5-amine D->E Reduction [NaBH(OAc)₃]

Caption: Reductive amination pathway for target synthesis.

Detailed Experimental Protocol

Objective: To synthesize N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine via reductive amination.

Materials:

  • 5-Amino-1H-indazole (1.0 eq)[6]

  • 2,4-Dimethylbenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 5-aminoindazole (1.0 eq) and the chosen solvent (DCM or DCE, approx. 0.1 M concentration).

  • Add 2,4-dimethylbenzaldehyde (1.1 eq) to the suspension, followed by catalytic glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS if desired.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may effervesce slightly.

  • Continue stirring at room temperature for 4-12 hours, or until the reaction is complete as indicated by TLC analysis.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Pathway II: Direct N-Alkylation via Nucleophilic Substitution

A more direct, though sometimes less selective, approach is the N-alkylation of 5-aminoindazole with a suitable benzyl halide.[10] This pathway relies on the nucleophilicity of the exocyclic amino group attacking the electrophilic benzylic carbon.

Mechanistic Rationale

This reaction follows a standard S_N2 mechanism. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to act as a proton scavenger. However, a significant challenge arises from the multiple nucleophilic sites within 5-aminoindazole: the exocyclic 5-amino group and the N1 and N2 positions of the indazole ring. Furthermore, the desired secondary amine product can be further alkylated to form a tertiary amine.[10]

Controlling Selectivity:

  • Stoichiometry: Using a slight excess of the amine relative to the alkylating agent can disfavor dialkylation.

  • Solvent and Base: The choice of solvent and base can influence the relative reactivity of the different nitrogen atoms. Aprotic polar solvents like DMF or acetonitrile are common.

  • Temperature: Lower reaction temperatures generally favor kinetic control and can help minimize side reactions.

Visualized Workflow: Nucleophilic Substitution

G cluster_1 Reaction & Products A 5-Amino-1H-indazole C Desired Product (N-alkylation) A->C Base (K₂CO₃) Solvent (DMF) S_N2 Reaction D Side Products (N,N-dialkylation, N1-alkylation) A->D Over-alkylation B 2,4-Dimethylbenzyl Bromide B->C B->D G A 2-Fluoro-4-nitrobenzonitrile B 5-Nitro-1H-indazole A->B Hydrazine Hydrate (Cyclization) C 5-Amino-1H-indazole B->C SnCl₂·2H₂O / HCl (Nitro Reduction)

Sources

Protocols & Analytical Methods

Method

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine in vivo dosing protocol for mice

An In-depth Technical Guide to the In Vivo Dosing of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine in Murine Models For Researchers, Scientists, and Drug Development Professionals Introduction N-[(2,4-dimethylphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vivo Dosing of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine is a novel small molecule belonging to the indazole class of compounds.[1][2] Indazole derivatives have garnered significant interest in medicinal chemistry for their diverse pharmacological activities, including potential anti-cancer and anti-inflammatory properties.[3][4][5] Establishing a robust and reproducible in vivo dosing protocol is a foundational step in evaluating the therapeutic potential, pharmacokinetics (PK), and safety profile of any new chemical entity.

This guide provides a comprehensive, principles-based framework for developing an in vivo dosing regimen for N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine in mice. As no specific in vivo data for this compound are publicly available, the following protocols are synthesized from best practices in preclinical drug development and data from analogous indazole derivatives.[6] The core objective is to systematically determine a safe and effective dose range, beginning with vehicle selection and culminating in a maximum tolerated dose (MTD) study. Adherence to all institutional and national guidelines for the ethical care and use of laboratory animals is mandatory.[7]

Part 1: Pre-formulation and Vehicle Selection

The formulation of a test compound is a critical determinant of its in vivo performance. The primary goal is to ensure the compound is solubilized or uniformly suspended to maximize bioavailability and ensure consistent exposure.[8] Poor aqueous solubility is a common challenge for novel drug candidates, necessitating careful vehicle screening.[9]

Causality in Vehicle Choice: The selected vehicle must not only dissolve or suspend the compound but must also be non-toxic and well-tolerated by the animals at the required volume.[10] An inappropriate vehicle can cause local irritation, inflammation, or systemic toxicity, confounding the study results and leading to misinterpretation of the compound's intrinsic activity.[8][9]

Protocol 1: Small-Scale Solubility Screening
  • Compound Preparation: Weigh 1-2 mg of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine into several separate, small glass vials.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of a candidate vehicle to each vial to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Solubilization: Vortex each vial vigorously for 1-2 minutes. Use a sonicating water bath for 15-30 minutes for compounds that are difficult to dissolve.

  • Visual and Microscopic Assessment: Visually inspect for particulates against a light and dark background. If a clear solution is not achieved, examine a small aliquot under a microscope to differentiate between a fine precipitate and a true solution.

  • Iterative Dilution: If the compound does not dissolve at the initial high concentration, perform serial dilutions with the same vehicle to determine the approximate saturation solubility.

Table 1: Common Vehicles for Preclinical In Vivo Mouse Studies

Vehicle Category Composition Suitability & Considerations
Aqueous Solutions 0.9% Saline, Phosphate-Buffered Saline (PBS) Ideal for water-soluble compounds. Use for IV, IP, SC, PO routes.[6]
Co-solvent Systems 5-10% DMSO, 10-20% Solutol HS-15, 30-40% PEG 400 in Saline or Water For compounds with poor aqueous solubility. Must be tested for tolerability. DMSO can have pharmacological effects.[10][11]

| Suspensions | 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water, with 0.1-0.5% Tween 80 | Standard for water-insoluble compounds for oral (PO) or intraperitoneal (IP) routes. Requires uniform particle size and constant agitation during dosing.[12] |

Part 2: Maximum Tolerated Dose (MTD) Study

The MTD study is an essential first in vivo step to identify a dose range that is safe for subsequent efficacy or pharmacokinetic studies. The MTD is defined as the highest dose that does not produce life-threatening toxicity or unacceptable adverse clinical signs, often correlated with a body weight loss of no more than 15-20%.[13][14]

Expertise in Study Design: A dose-escalation design is employed to minimize the number of animals required while safely identifying the MTD. The "3+3" design is a robust, rule-based approach widely used in preclinical and clinical phase I studies.[15] Based on published data for other indazole derivatives showing activity in the 10-100 mg/kg range, a conservative starting dose of 10 mg/kg is a scientifically justified entry point for this novel compound.[3][4]

Experimental Workflow for Preclinical Dosing Studies

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Definitive Studies A Physicochemical Characterization B Solubility Screen A->B C Select Optimal Vehicle B->C D Single-Dose MTD Study (3+3 Design) C->D Formulation Ready E Define Dose-Limiting Toxicity (DLT) D->E F Establish MTD E->F G Select Doses (e.g., MTD, 1/2 MTD) F->G MTD Determined H Pharmacokinetic (PK) Study G->H I Efficacy / PD Study G->I

Caption: General workflow from formulation to definitive in vivo studies.

Protocol 2: Single-Dose MTD Study (3+3 Design)
  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old) of a single sex to reduce variability. Acclimatize animals for at least 7 days.[7] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[16]

  • Group Allocation: Randomly assign 3 mice to the first dose cohort (e.g., 10 mg/kg). A concurrent vehicle control group (n=3-5) is essential.

  • Dose Preparation: Prepare the dosing formulation of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine in the selected vehicle immediately before administration. If it is a suspension, ensure it is continuously stirred.

  • Administration: Administer a single dose via the intended route (e.g., intraperitoneal injection or oral gavage). The volume should be based on body weight (e.g., 10 mL/kg for oral gavage).[17][18]

  • Monitoring:

    • Body Weight: Measure daily for 7-14 days.

    • Clinical Signs: Observe animals at least twice daily for the first 48 hours, then daily. Score clinical signs of toxicity using a standardized table (see Table 2).

  • Dose Escalation Logic:

    • Enroll 3 mice at the starting dose level.

    • If 0/3 mice experience Dose-Limiting Toxicity (DLT): Escalate to the next dose level (e.g., 30 mg/kg) and enroll 3 new mice.

    • If 1/3 mice experience DLT: Add 3 more mice to the current dose level.

      • If the total incidence remains 1/6, escalate to the next dose level.

      • If the total incidence is ≥2/6, the DLT has been exceeded. The MTD is the prior, well-tolerated dose.

    • If ≥2/3 mice experience DLT: The DLT has been exceeded. The MTD is the prior, well-tolerated dose.

  • Endpoint: The study concludes when the MTD is identified, or after the pre-defined observation period (e.g., 14 days) for the highest tolerated dose.

3+3 Dose Escalation Logic Diagram

G start Start Dose Level 'n' (3 mice) dlt_check DLT Observed? start->dlt_check zero_dlt 0 of 3 mice dlt_check->zero_dlt No one_dlt 1 of 3 mice dlt_check->one_dlt Yes two_plus_dlt ≥2 of 3 mice dlt_check->two_plus_dlt Yes escalate Escalate to Dose 'n+1' (3 new mice) zero_dlt->escalate expand_cohort Add 3 more mice to Dose 'n' one_dlt->expand_cohort mtd_defined MTD = Dose 'n-1' two_plus_dlt->mtd_defined expand_check DLT in ≤1 of 6 mice? expand_cohort->expand_check expand_check->escalate Yes expand_check->mtd_defined No (≥2 of 6)

Caption: Decision tree for a classic 3+3 dose escalation design.

Table 2: Example Clinical Scoring for Toxicity Assessment

Score Clinical Sign Description
0 Normal Bright, alert, responsive, normal posture and grooming.
1 Mild Slightly reduced activity, mild piloerection (hair standing on end).
2 Moderate Lethargy, hunched posture, moderate piloerection, orbital tightening.

| 3 | Severe | Immobile unless stimulated, severe ataxia, labored breathing. (Humane endpoint). |

Part 3: Definitive Study Design Considerations

Once the single-dose MTD is established, this information is used to design robust efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) studies.

  • Dose Selection: For efficacy studies, doses are typically selected at, and below, the MTD. A common approach is to use the MTD, 1/2 MTD, and 1/4 MTD to evaluate dose-response relationships.

  • Pharmacokinetic (PK) Studies: These studies measure drug absorption, distribution, metabolism, and excretion (ADME). A satellite group of animals is often dosed alongside the efficacy study, with blood samples collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine the compound's concentration profile in plasma.

  • Repeat-Dose Toxicity: If chronic dosing is anticipated, a repeat-dose tolerability study is necessary. The MTD from a single-dose study may not be tolerated with daily administration. A separate study, often lasting 7-14 days, is conducted to find the MTD for the intended chronic dosing schedule.

By following this structured, evidence-based approach, researchers can confidently and ethically establish a viable in vivo dosing protocol for the novel compound N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine, paving the way for meaningful evaluation of its therapeutic potential.

References

  • General Considerations for Animal Studies Intended to Evaluate Medical Devices - FDA. (2023). U.S.
  • Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models. BenchChem.
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  • FDA Issues Final Guidance for Animal Studies to Evalu
  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences.
  • Preclinical formulations for discovery and toxicology: physicochemical challenges. (2006). Expert Opinion on Drug Discovery.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Application Notes and Protocols for In Vivo Studies of Indazole Deriv
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2014). Journal of Clinical and Diagnostic Research.
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (2017). PLoS ONE.
  • Indazole Derivatives Against Murine Cutaneous Leishmaniasis. (2025). MDPI.
  • Vehicle selection for nonclinical oral safety studies. (2018).
  • Phase I study design. (1991). Annals of Oncology.
  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (2017). Scientific Reports.
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  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (2019). PLoS ONE.
  • Phase I/II Clinical Trial Design and Dose Finding (Part I). (2017).
  • Animal Dosing Guidelines. MedChemExpress.
  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. (2013). Toxicology Reports.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research.
  • N-[(2,4-dimethylphenyl)methyl]-1h-indazol-5-amine. PubChemLite.
  • Moving Beyond 3+3: The Future of Clinical Trial Design. (2021).
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Letters.

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Application

Application Notes and Protocols: Biochemical Assay Development for N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine

Introduction N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine is a novel small molecule with a chemical scaffold common to a class of compounds known for their therapeutic potential, particularly as kinase inhibitors. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine is a novel small molecule with a chemical scaffold common to a class of compounds known for their therapeutic potential, particularly as kinase inhibitors. The indazole core is a privileged structure in medicinal chemistry, forming the basis of several FDA-approved drugs that target protein kinases.[1][2] Given its structural features, it is hypothesized that this compound may exert its biological effects by modulating the activity of one or more protein kinases.

This guide provides a comprehensive framework for the biochemical assay development of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine. We will first explore strategies for identifying its molecular target(s) and then delve into the development and optimization of a robust biochemical assay for high-throughput screening (HTS) and lead characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Part 1: Target Identification and Validation

Since the direct molecular target of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine is unknown, the initial step is to identify its protein binding partners. A multi-pronged approach, combining computational and experimental methods, is recommended.

In Silico Target Prediction

Computational methods, such as reverse docking and pharmacophore screening, can provide initial hypotheses about potential targets.[3] These methods compare the structure of our compound of interest against a database of known protein structures or ligand-binding sites.

  • Reverse Docking : This technique docks the small molecule into the binding sites of a large number of proteins to predict potential binding partners based on calculated interaction energies.[3]

  • Pharmacophore Screening : This method identifies the key chemical features of the molecule responsible for its biological activity and searches for proteins with binding sites that can accommodate these features.[3]

Experimental Target Identification

Experimental validation is crucial to confirm the predictions from in silico models. Several powerful techniques can be employed to identify the direct protein targets of a small molecule from complex biological samples like cell lysates.[4][5]

  • Affinity-Based Pull-Down Assays : This classic method involves immobilizing the small molecule onto a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[5] The captured proteins are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA) : This technique is based on the principle that a protein's thermal stability increases upon ligand binding.[4] Cells are treated with the compound, heated to various temperatures, and the soluble protein fraction is analyzed to identify proteins that are stabilized by the compound.

  • Drug Affinity Responsive Target Stability (DARTS) : This method leverages the fact that a small molecule-bound protein is more resistant to proteolysis.[4][6] After treatment with the compound, cell lysates are subjected to limited proteolysis, and the undigested proteins are identified by mass spectrometry.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for Target Identification.

Part 2: Biochemical Assay Development for a Putative Kinase Target

Assuming a protein kinase is identified as a primary target, the next step is to develop a robust biochemical assay to quantify its activity and the inhibitory potential of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine. The development of a high-quality assay is a cornerstone of any successful drug discovery campaign.[7]

Selecting the Right Assay Format

The choice of assay format is critical and depends on factors such as the specific kinase, available reagents, and desired throughput.[8] Modern kinase assays are typically non-radioactive and can be broadly categorized into fluorescence-based and luminescence-based methods.[9]

Assay Technology Principle Advantages Considerations
TR-FRET (e.g., LanthaScreen®) Time-Resolved Fluorescence Resonance Energy Transfer between a europium-labeled antibody and a fluorescently labeled substrate.High sensitivity, low background, homogeneous format.Requires specific antibodies and labeled substrates.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that competes with the product of the kinase reaction for an antibody.Homogeneous format, widely applicable.Can be susceptible to interference from fluorescent compounds.
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[10]Universal for any kinase, high dynamic range, sensitive to low ATP conversion.[10]Multi-step reagent addition.

For initial assay development, the ADP-Glo™ Kinase Assay is an excellent choice due to its universality and high sensitivity, making it suitable for a wide range of kinases.[10]

Assay Optimization

Once an assay format is selected, several parameters need to be optimized to ensure a robust and reproducible assay.[11]

  • Enzyme and Substrate Concentration : Determine the optimal concentrations of the kinase and its substrate to ensure the reaction is in the linear range and sensitive to inhibition.

  • ATP Concentration : The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the kinase to be able to identify both ATP-competitive and non-competitive inhibitors.

  • Reaction Time and Temperature : Establish the optimal incubation time and temperature to achieve sufficient signal-to-background ratio without significant product inhibition.

  • DMSO Tolerance : Since compounds are typically dissolved in DMSO, it is crucial to determine the maximum concentration of DMSO that does not affect enzyme activity.[11]

graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Biochemical Assay Development Workflow.

Part 3: High-Throughput Screening (HTS) and Hit Confirmation

The primary goal of HTS is to rapidly screen a large library of compounds to identify "hits" that modulate the activity of the target kinase.[12][13][14]

HTS Protocol

The optimized biochemical assay is then adapted for HTS, which typically involves miniaturization to 384- or 1536-well plates and automation to handle the large number of compounds.[15]

Protocol: High-Throughput Screening using ADP-Glo™ Kinase Assay

  • Compound Plating : Dispense 50 nL of test compounds from the library plates into 384-well assay plates using an acoustic liquid handler.

  • Kinase Reaction : Add 5 µL of the kinase and substrate mixture to each well.

  • ATP Addition : Initiate the kinase reaction by adding 5 µL of the ATP solution.

  • Incubation : Incubate the reaction at the optimized temperature for the determined time.

  • ADP-Glo™ Reagent Addition : Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition : Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Detection : Read the luminescence on a plate reader.

Data Analysis and Hit Confirmation

HTS data is analyzed to identify compounds that exhibit significant inhibition of the kinase activity.[16] Hits are typically defined as compounds that cause a percent inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the control wells).

Confirmed hits should be further characterized to:

  • Determine Potency (IC50) : Generate a dose-response curve to determine the concentration of the compound that inhibits 50% of the kinase activity.

  • Assess Selectivity : Profile the hit compound against a panel of other kinases to determine its selectivity.[8] High selectivity is a desirable property for a drug candidate to minimize off-target effects.

  • Elucidate Mechanism of Action : Determine how the compound inhibits the kinase.

Part 4: Mechanism of Action (MoA) Studies

Understanding the MoA of a hit compound is crucial for its further development.[8] Key questions to address are whether the compound binds to the ATP-binding site or an allosteric site, and the kinetics of its binding.

Binding Assays

Biophysical techniques can be used to directly measure the binding of the compound to the target protein.

  • Surface Plasmon Resonance (SPR) : This label-free technique measures the binding of the compound to the immobilized kinase in real-time, providing information on binding affinity (KD) and kinetics (kon and koff).[8]

  • Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[8]

Enzyme Kinetics

Enzyme kinetic studies can reveal whether the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate. This is typically done by measuring the initial reaction rates at various concentrations of the inhibitor and the substrate.

Conclusion

The development of a robust and reliable biochemical assay is a critical step in the characterization of a novel compound like N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine. By following a systematic approach of target identification, assay development and optimization, HTS, and MoA studies, researchers can efficiently advance promising compounds through the drug discovery pipeline. The indazole scaffold holds significant promise, and a thorough biochemical characterization is the foundation for unlocking its full therapeutic potential.[1][17]

References

  • Unmodified methodologies in target discovery for small molecule drugs: A rising star. (2022). Acta Pharmaceutica Sinica B.
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Future Medicinal Chemistry.
  • Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology.
  • Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. (2018). Frontiers in Pharmacology.
  • Biochemical assays for kinase activity detection. (2025). Celtarys.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs.
  • High-throughput screening (HTS). BMG LABTECH.
  • Kinase Biology for Drug Discovery.
  • What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences.
  • Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. (2018). Journal of Medicinal Chemistry.
  • High-Throughput Screening: Principles, Applications and Advancements. (2025). Technology Networks.
  • 5-amino-1H-indazol-6-ol. Benchchem.
  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.

Sources

Method

Storage conditions and shelf life of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine

Comprehensive Application Note: Storage, Handling, and Shelf-Life Protocols for N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine Chemical Profiling & Mechanistic Vulnerabilities N-[(2,4-dimethylphenyl)methyl]-1H-indazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Storage, Handling, and Shelf-Life Protocols for N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine

Chemical Profiling & Mechanistic Vulnerabilities

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (CAS: 416867-06-6) is a versatile small-molecule scaffold frequently utilized in drug discovery and chemical biology[1][2]. Structurally, it consists of a 1H-indazole core linked via a secondary amine to a 2,4-dimethylbenzyl group. While the3 known for forming critical hydrogen bonds in kinase hinge regions[3], the molecule possesses specific structural vulnerabilities that dictate its storage requirements:

  • Oxidative Susceptibility of the Secondary Amine: The secondary amine linkage is the primary site of degradation. In the presence of ambient oxygen, trace heavy metals, or peroxides (often found in aging solvents or excipients), 4[4]. These intermediates can further hydrolyze, cleaving the molecule into a primary amine (1H-indazol-5-amine) and an aldehyde (2,4-dimethylbenzaldehyde).

  • Steric and Structural Factors: The 5[5]. The benzylic position adjacent to the amine in this compound provides a relatively stable radical intermediate, which can inadvertently accelerate oxidative cleavage if exposed to heat or light.

  • Hygroscopy in Solution: When prepared in Dimethyl Sulfoxide (DMSO) for in vitro assays, the extreme hygroscopy of the solvent becomes a vector for degradation. Absorbed atmospheric moisture not only reduces the solubility of this lipophilic compound—causing silent precipitation—but also facilitates hydrolytic breakdown.

Degradation A N-[(2,4-dimethylphenyl)methyl] -1H-indazol-5-amine B Secondary Amine Oxidation A->B O2 / Peroxides C Indazole Ring Photodegradation A->C UV / Light D Moisture/Hydrolysis (DMSO Hygroscopy) A->D H2O uptake E N-Oxide Formation & Cleavage B->E F Radical Formation C->F G Precipitation & Concentration Loss D->G

Logical relationship of environmental stressors and degradation pathways.

Empirical Storage Parameters

To preserve the structural integrity of the compound, environmental stressors must be systematically eliminated. The table below synthesizes the optimal storage conditions based on the compound's physical state.

Storage StateTemperatureContainer SpecificationsAtmospheric ControlEstimated Shelf Life
Solid Powder -20°CAmber glass / OpaqueDesiccated, Argon/N₂ purged2 – 3 Years
Solid Powder 4°CAmber glass / OpaqueDesiccated6 – 12 Months
DMSO Stock (10 mM) -80°CAmber polypropylene/glassArgon/N₂ purged headspace6 Months
DMSO Stock (10 mM) -20°CAmber polypropylene/glassArgon/N₂ purged headspace1 – 3 Months
Working Sol. (Aqueous) 4°CClear/AmberAmbient< 12 Hours (Prepare fresh)

Self-Validating Laboratory Protocols

The following step-by-step methodology establishes a closed-loop system for handling N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine. By integrating inert-gas purging and routine LC-MS quality control, researchers can empirically verify the integrity of their compound libraries prior to biological assays.

Protocol A: Preparation of 10 mM In Vitro Stock Solutions
  • Thermal Equilibration: Allow the sealed vial of solid powder to equilibrate to room temperature (20–25°C) inside a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water that accelerates hydrolysis and ruins subsequent DMSO stock concentrations.

  • Weighing: Weigh the required mass using a calibrated microbalance in a low-static, draft-free environment.

  • Dissolution: Add anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve the target 10 mM concentration.

    • Causality: Standard benchtop DMSO contains absorbed water and trace impurities. Anhydrous DMSO minimizes hydrolytic risk, while high purity avoids trace heavy metals that catalyze secondary amine oxidation.

  • Homogenization: Vortex gently for 30 seconds. If undissolved particles remain, sonicate in a water bath at room temperature for 1–2 minutes.

    • Caution: Do not heat the solution. Elevated temperatures exponentially increase the rate of oxidative degradation of the secondary amine.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10–50 µL) in amber polypropylene vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause localized concentration gradients, precipitation, and accelerated degradation. Amber vials protect the indazole core from photo-oxidation.

  • Inert Gas Purging: Gently overlay the headspace of each vial with a low-pressure stream of dry Argon or Nitrogen gas for 3–5 seconds before immediately capping.

    • Causality: Displacing ambient oxygen halts the single-electron transfer mechanisms required for N-oxide formation.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer for long-term storage.

Workflow Step1 Equilibrate solid to Room Temp Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Vortex/Sonicate (No Heat) Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Purge Headspace with Argon/N2 Step4->Step5 Step6 Flash Freeze & Store at -80°C Step5->Step6

Step-by-step workflow for preparing and storing stable in vitro stock solutions.
Protocol B: Quality Control (QC) Validation via LC-MS

To ensure the trustworthiness of the experimental data generated using this compound, implement a routine QC check on stored aliquots every 3 months.

  • Sample Prep: Thaw a single aliquot and dilute to 1 µM in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Analysis: Run a standard reverse-phase LC-MS gradient (e.g., C18 column, 5-95% Acetonitrile over 5 minutes).

  • Validation Markers:

    • Intact Compound: Look for the primary [M+H]⁺ peak at m/z ~252.1.

    • Degradation Product 1 (Oxidation): Scan for the N-oxide derivative at m/z ~268.1 (+16 Da mass shift).

    • Degradation Product 2 (Cleavage): Scan for the primary amine cleavage product (1H-indazol-5-amine) at m/z ~134.1.

    • System Validation: If degradation peaks exceed 5% of the total Area Under the Curve (AUC), discard the batch and prepare fresh solutions from the solid powder.

References

  • Title: N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine - NextSDS | Source: nextsds.com | URL: 1

  • Title: CAS: 416867-06-6 | CymitQuimica | Source: cymitquimica.com | URL: 2

  • Title: 1H-Indazol-5-amine | 19335-11-6 | Benchchem | Source: benchchem.com | URL: 3

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC | Source: nih.gov | URL: 4

  • Title: Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents | Source: acs.org | URL: 5

Sources

Application

Preparing N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine stock solutions

Application Note: Preparation, Handling, and Storage of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine Stock Solutions Introduction & Physicochemical Profiling N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (CAS: 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Storage of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine Stock Solutions

Introduction & Physicochemical Profiling

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (CAS: 416867-06-6) is a versatile small-molecule scaffold frequently utilized in medicinal chemistry and drug discovery. The indazole core is widely recognized as a "privileged scaffold" due to its ability to interact with diverse biological targets and its presence in numerous FDA-approved therapeutics[1].

From a formulation perspective, this compound presents a distinct physicochemical duality: the indazole ring offers hydrogen-bond donor/acceptor capabilities, while the 2,4-dimethylbenzyl moiety is highly lipophilic. This structural profile dictates poor aqueous solubility, necessitating the use of organic solvents for master stock preparation before integration into in vitro or in vivo assays.

Table 1: Physicochemical Properties

Property Value
Chemical Name N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine
CAS Number 416867-06-6
Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
Scaffold Class Indazole derivative

| Predicted Solubility | Soluble in DMSO/DMF; Insoluble in aqueous media |

Solvent Selection & Causality

Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the gold standard solvent for assessing drug-like properties and maintaining compound stability during high-throughput screening[2]. However, standard laboratory-grade DMSO is highly hygroscopic. If the solvent absorbs atmospheric moisture, the thermodynamic stability of the dissolved indazole derivative is compromised. Water uptake into DMSO stock solutions synergistically enhances compound precipitation, pushing the solution into a metastable supersaturated zone where the compound can irreversibly crystallize[3]. Therefore, Anhydrous DMSO (≥99.9% purity, sterile-filtered) must be used to ensure long-term stability and accurate dosing.

Quantitative Preparation Guide

To ensure reproducibility in biological assays, stock solutions should be prepared at standardized molarities (typically 10 mM or 50 mM).

Table 2: Mass/Volume Requirements for Standardized Stock Solutions

Target Concentration Solvent Volume (DMSO) Mass Required (mg)
1 mM 1.0 mL 0.25 mg
5 mM 1.0 mL 1.26 mg
10 mM 1.0 mL 2.51 mg

| 50 mM | 1.0 mL | 12.57 mg |

Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

Experimental Protocol: Master Stock Preparation

This protocol is designed as a self-validating system to prevent common modes of failure (e.g., condensation-induced precipitation, incomplete dissolution).

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the lyophilized compound from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Introducing water at this stage will permanently reduce the maximum achievable solubility of the compound in DMSO[3].

Step 2: Weighing and Solvent Addition

  • Action: Weigh the required mass (e.g., 2.51 mg for 1 mL of 10 mM stock) using a microbalance. Transfer to a sterile, solvent-resistant polypropylene or glass vial. Add the corresponding volume of Anhydrous DMSO.

Step 3: Dissolution via Mechanical Agitation

  • Action: Vortex the vial for 60 seconds. If particulate matter remains, subject the vial to mild water-bath sonication (room temperature) for 2–5 minutes.

  • Causality: The crystalline lattice energy of indazole derivatives can be substantial. Sonication provides the mechanical cavitation energy required to disrupt this lattice and achieve complete solvation without thermally degrading the molecule.

Step 4: Aliquoting and Storage

  • Action: Divide the master stock into 50 µL or 100 µL single-use aliquots. Purge the headspace of each vial with Argon or Nitrogen gas before sealing. Store at -20°C or -80°C.

  • Causality: Small molecules in DMSO are generally stable, but repeated freeze-thaw cycles expose the solution to ambient humidity, driving water uptake and subsequent precipitation[3][4]. Single-use aliquots completely eliminate freeze-thaw degradation.

PrepWorkflow A 1. Equilibration Warm vial to room temp (Prevents condensation) B 2. Weighing Measure N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine A->B C 3. Solvent Addition Add Anhydrous DMSO (≥99.9%) B->C D 4. Dissolution Vortex & Mild Sonication (Disrupts crystal lattice) C->D E 5. Quality Control Visual Inspection & LC-MS D->E F 6. Aliquoting & Storage Single-use vials at -20°C to -80°C (Minimizes freeze-thaw) E->F

Workflow for the preparation and quality control of indazole-based DMSO stock solutions.

Serial Dilution & Assay Integration

A common point of failure in drug screening is the "solvent shock" that occurs when a highly concentrated DMSO stock is spiked directly into aqueous cell culture media. Because the 2,4-dimethylbenzyl group is highly hydrophobic, direct dilution often results in localized micro-precipitation[5].

Best Practice Dilution Logic:

  • Intermediate Dilution: Dilute the 10 mM master stock in 100% DMSO to create an intermediate stock (e.g., 1 mM).

  • Aqueous Integration: Spike the intermediate stock into the aqueous assay buffer or media while vortexing rapidly.

  • Final Concentration: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity[4]. If precipitation still occurs, warming the solution in a 37°C water bath with mild sonication can redissolve the aggregates[5].

DilutionLogic Stock Master Stock (10 mM in 100% DMSO) Intermediate Intermediate Dilution (1 mM in 100% DMSO) Stock->Intermediate 1:10 Dilution (DMSO) Precipitation Precipitation Risk (If diluted directly to aqueous) Stock->Precipitation Direct Aqueous Dilution Assay Final Assay Media (10 µM in 99% Media / 1% DMSO) Intermediate->Assay 1:100 Dilution (Aqueous Media)

Serial dilution logic to prevent aqueous precipitation of lipophilic compounds.

Quality Control & Validation

Before utilizing the stock in critical assays, validate the solution integrity:

  • Visual Inspection (Tyndall Effect): Shine a laser pointer through the vial. A visible beam path indicates the presence of colloidal micro-precipitates that have not fully dissolved.

  • Analytical Verification: Withdraw a 1 µL aliquot, dilute in LC-MS grade Acetonitrile, and run via LC-MS/UV to confirm the expected mass (m/z [M+H]+ ≈ 252.1) and assess purity (absence of degradation products).

References[4] Frequently Asked Questions - InvivoChem. InvivoChem. Available at:https://invivochem.com/faq/[5] Frequently Asked Questions | Selleckchem.com. Selleckchem. Available at:https://www.selleckchem.com/faq.html[3] Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening. Available at:https://www.researchgate.net/publication/10664654_The_Effect_of_FreezeThaw_Cycles_on_the_Stability_of_Compounds_in_DMSO[2] Di, L., & Kerns, E. H. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. Available at:https://www.elsevier.com/books/drug-like-properties/di/978-0-12-801076-1[1] Qin, J., et al. "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications." Anti-Cancer Agents in Medicinal Chemistry. Available at: https://www.eurekaselect.com/article/113853

Sources

Method

Application Note: High-Resolution Co-Crystallization Protocols for Kinases with N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine

Target Audience: Structural Biologists, Biophysicists, and Preclinical Drug Development Scientists Application: X-Ray Crystallography, Structure-Based Drug Design (SBDD), Kinase Inhibitor Profiling Structural Rationale &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Biophysicists, and Preclinical Drug Development Scientists Application: X-Ray Crystallography, Structure-Based Drug Design (SBDD), Kinase Inhibitor Profiling

Structural Rationale & Pharmacophore Analysis

The compound N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (CAS: 416867-06-6) represents a highly privileged scaffold in kinase inhibitor design. Successful crystallization of this ligand with a target kinase requires a deep understanding of its binding mechanics:

  • The 1H-Indazole Core (Hinge Binder): The indazole moiety acts as a classic bidentate hydrogen bond donor/acceptor. It anchors the molecule to the kinase hinge region, typically interacting with the backbone amide and carbonyl of the hinge residues.

  • The (2,4-dimethylphenyl)methyl Moiety (Deep Pocket Binder): Attached via the 5-amino nitrogen, this bulky, hydrophobic benzyl derivative projects away from the hinge. Depending on the specific kinase, it is sterically primed to occupy the hydrophobic pocket II (often inducing a DFG-out inactive conformation) or the specificity pocket adjacent to the gatekeeper residue.

The Causality of Co-Crystallization over Soaking: Because the bulky 2,4-dimethylbenzyl group likely induces significant conformational rearrangements (e.g., activation loop displacement or α C-helix out-swing), traditional crystal soaking is highly prone to failure. Forcing this ligand into a pre-formed apo-crystal lattice will shatter the crystal due to internal strain. Therefore, de novo co-crystallization is strictly required.

The Self-Validating Workflow: Decoupling Nucleation from Growth

To prevent the waste of valuable synchrotron time on empty or poorly diffracting crystals, every step of this protocol is designed as a self-validating system. We do not proceed to crystallization until target engagement is biophysically proven.

Because conformational shifts increase the entropic barrier to spontaneous nucleation, we utilize Matrix Microseeding (MMS) . MMS bypasses the thermodynamic nucleation barrier by providing pre-formed epitaxial templates, allowing the complex to grow in the metastable zone of the phase diagram [1].

Workflow P1 Apo-Kinase Purification (SEC Monodispersity) P2 TSA Target Engagement (ΔTm Validation) P1->P2 Pure Protein P3 Co-Complex Formation (Induces Conformational Shift) P2->P3 Confirmed Binding P4 Matrix Microseeding (MMS) (Bypass Nucleation Barrier) P3->P4 Soluble Complex P5 X-Ray Diffraction (Structure Solution) P4->P5 High-Res Crystals

Self-validating co-crystallization workflow for kinase-inhibitor complexes.

Detailed Experimental Protocols

Protocol A: Biophysical Validation via Thermal Shift Assay (TSA)

Before setting up crystallization drops, we must confirm that N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine binds and stabilizes the specific kinase construct. TSA (Differential Scanning Fluorimetry) measures the shift in melting temperature ( ΔTm​ ) upon ligand binding [3, 4].

Causality: Hydrophobic ligands can aggregate in aqueous buffers, leading to false negatives in crystallization. A positive ΔTm​ proves that the ligand is soluble enough to engage the target and thermodynamically stabilizes the folded state, which is a prerequisite for crystal lattice formation.

  • Ligand Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 20 mM. Note: Do not use aqueous buffers for the master stock to prevent precipitation.

  • Assay Mix: In a 96-well qPCR plate, combine:

    • 2 µM purified Kinase (in 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • 20 µM Ligand (1% final DMSO concentration).

    • 5X SYPRO Orange dye.

  • Execution: Run a thermal ramp from 25°C to 95°C at 0.05°C/sec.

  • Validation Gate: Proceed to Protocol B only if ΔTm​≥2.0∘ C compared to the DMSO-only vehicle control.

Protocol B: Complex Formation and Clarification
  • Incubation: Concentrate the apo-kinase to 10 mg/mL. Add the ligand to a 3-to-5-fold molar excess. Incubate on ice for 2 hours to allow the slow conformational transition (e.g., DFG-in to DFG-out) to reach equilibrium.

  • Clarification (Critical Step): Centrifuge the complex at 14,000 × g for 15 minutes at 4°C.

    • Causality: Hydrophobic ligands like this indazole derivative can induce localized unfolding or micelle formation, leading to amorphous aggregation. Centrifugation removes these micro-aggregates, which would otherwise act as false nucleation sites and poison crystal growth.

Protocol C: Matrix Microseeding (MMS) Crystallization

MMS involves mechanically fracturing poor-quality apo-crystals (or initial hit precipitates) to create seeds, which are then dispensed into random sparse-matrix screens [2].

MMS_Logic S1 Apo-Crystal / Precipitate S2 Mechanical Fragmentation (Seed Bead Vortexing) S1->S2 S3 Serial Dilution (1:10 to 1:10000) S2->S3 S4 Dispense into Random Screens (Sitting Drop) S3->S4

Matrix Microseeding (MMS) protocol decoupling nucleation from crystal growth.

  • Seed Stock Generation: Harvest poor-quality apo-kinase crystals (or microcrystalline precipitate) into 50 µL of their mother liquor. Add a PTFE Seed Bead and vortex for 3 minutes.

  • Dilution: Create a 1:100 and 1:1000 dilution of the seed stock in the mother liquor.

  • Drop Setup: Using a liquid handling robot (e.g., Mosquito), set up sitting-drop vapor diffusion plates.

    • Drop ratio: 150 nL Protein-Ligand Complex + 100 nL Reservoir Solution + 50 nL Seed Stock.

  • Incubation: Seal plates and incubate at 20°C. Monitor at days 1, 3, 7, and 14.

Quantitative Data & Optimization Matrices

Table 1: TSA Validation Metrics (Go/No-Go Decision Gate)

Data represents typical validation thresholds required before committing to crystallization trials.

Condition Tm​ (°C) ΔTm​ (°C)InterpretationAction
Apo-Kinase (Buffer Only)48.5 ± 0.2N/ABaseline stabilityN/A
Apo-Kinase + 1% DMSO48.2 ± 0.2-0.3Vehicle toleranceProceed
Kinase + 20 µM Indazole Ligand54.1 ± 0.3+5.9 Strong Target EngagementProceed to Co-Crystallization
Kinase + 20 µM Control Ligand48.4 ± 0.4+0.2No Target EngagementHalt / Check Ligand Solubility
Table 2: MMS Crystallization Optimization Matrix

If initial MMS yields clustered or needle-like crystals, utilize this 2D grid to optimize the metastable zone.

PEG 3350 ConcentrationpH 6.5 (Bis-Tris)pH 7.0 (HEPES)pH 7.5 (HEPES)pH 8.0 (Tris)
12% (w/v) Clear DropClear DropLight PrecipitateClear Drop
16% (w/v) MicrocrystalsSingle Crystals (Optimal) Shower of NeedlesMicrocrystals
20% (w/v) Heavy PrecipitateClustered PlatesHeavy PrecipitatePhase Separation

References

  • D'Arcy, A., Bergfors, T., Cowan-Jacob, S. W., & Marsh, M. (2014). Microseed matrix screening for optimization in protein crystallization: what have we learned? Acta Crystallographica Section F, Structural Biology Communications.[Link]

  • Till, M., et al. (2013). Improving the Success Rate of Protein Crystallization by Random Microseed Matrix Screening. Journal of Visualized Experiments.[Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.[Link]

  • Razi, A., et al. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. PMC - NIH.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine Precipitation in Aqueous Media

Welcome to the technical support center for N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome precipitation issues and ensure the reliability of your experimental results.

Understanding the Challenge: Physicochemical Properties and Precipitation

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine is a molecule of interest in pharmaceutical research, with the indazole scaffold being a key feature in many biologically active compounds.[1][2][3][4] However, its chemical structure, which includes a substituted indazole and a dimethylphenyl group, contributes to its hydrophobic nature and consequently, low aqueous solubility.[5][6] The predicted XlogP of 3.8 indicates a high lipophilicity, which is a common characteristic of molecules that are poorly soluble in water.[6]

Precipitation in aqueous media is a significant hurdle in the development of many drug candidates, with over 70% of new chemical entities exhibiting poor aqueous solubility.[7][8] This phenomenon can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of the compound in an aqueous solution surpasses its thermodynamic solubility limit.

  • "Solvent Shock": Rapid dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium can cause the compound to crash out of solution.[9]

  • pH Effects: As an amine-containing compound, the solubility of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine is expected to be pH-dependent.[10][11]

  • Interactions with Media Components: Salts, proteins, and other components in complex aqueous media (e.g., cell culture media) can interact with the compound and reduce its solubility.[9]

This guide will provide practical strategies to mitigate these challenges.

Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My compound precipitated immediately upon addition to my aqueous buffer. What should I do?

This is a classic example of "solvent shock."[9] The key is to control the dilution process to avoid creating localized areas of high compound concentration.

Causality: When a DMSO stock is added to an aqueous buffer, the DMSO rapidly disperses, leaving the hydrophobic compound in an environment where it is poorly soluble, leading to immediate precipitation.

Solutions:

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume, perform one or more intermediate dilutions in the buffer. This gradually acclimatizes the compound to the aqueous environment.

  • Slow Addition with Agitation: Add the stock solution dropwise to the buffer while vigorously stirring or vortexing.[12] This promotes rapid and uniform mixing, preventing localized supersaturation.

  • Lower Stock Concentration: If feasible, prepare a less concentrated stock solution in your organic solvent. This will reduce the magnitude of the concentration gradient upon dilution.[9]

Q2: The compound solution was initially clear but formed a precipitate after some time or upon a change in temperature. Why did this happen and how can I prevent it?

This delayed precipitation is often related to the compound's kinetic versus thermodynamic solubility and its stability under the experimental conditions.

Causality: A solution can be kinetically stable in a supersaturated state for a period before it eventually equilibrates and the excess compound precipitates out.[13] Changes in temperature can also affect solubility; for many compounds, solubility increases with temperature, so a solution prepared at room temperature might precipitate if moved to a colder environment.

Solutions:

  • Temperature Control: Prepare and use the solution at a consistent temperature. If you need to work at a lower temperature, determine the compound's solubility at that temperature beforehand. Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound can sometimes improve solubility.[12]

  • pH Optimization: Since N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine contains a basic amine group, its solubility is pH-dependent.[10][11] In acidic conditions, the amine group will be protonated, forming a more soluble salt.[10] Experiment with different buffer pH values to find the optimal range for solubility.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent into your final aqueous solution can significantly enhance solubility.[14][15][16] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[14] However, be mindful of the potential effects of the co-solvent on your experiment.

Troubleshooting Workflow Diagram

G start Precipitation Observed stock_check 1. Verify Stock Solution Is it clear? Stored correctly? start->stock_check dilution_protocol 2. Review Dilution Protocol Dropwise addition? Vortexing? stock_check->dilution_protocol Yes prep_fresh_stock Prepare fresh stock solution stock_check->prep_fresh_stock No final_conc 3. Assess Final Concentration Is it too high? dilution_protocol->final_conc Yes optimize_dilution Optimize dilution: - Slower addition - Increased agitation dilution_protocol->optimize_dilution No ph_temp 4. Evaluate pH and Temperature Optimal for solubility? final_conc->ph_temp No reduce_conc Reduce final working concentration final_conc->reduce_conc Yes formulation 5. Consider Formulation Aids Co-solvents or excipients needed? ph_temp->formulation No adjust_ph_temp Adjust pH (lower for amines) Control temperature ph_temp->adjust_ph_temp Yes end Solution Remains Clear formulation->end No add_excipients Incorporate co-solvents (e.g., PEG) or other excipients formulation->add_excipients Yes prep_fresh_stock->stock_check optimize_dilution->dilution_protocol reduce_conc->final_conc adjust_ph_temp->ph_temp add_excipients->end G start Poorly Soluble Compound solubility_test Determine Kinetic and Thermodynamic Solubility start->solubility_test is_solubility_sufficient Is solubility sufficient for the intended experiment? solubility_test->is_solubility_sufficient proceed Proceed with Experiment is_solubility_sufficient->proceed Yes formulation_strategies Implement Formulation Strategies is_solubility_sufficient->formulation_strategies No ph_optimization pH Optimization formulation_strategies->ph_optimization cosolvents Co-solvents formulation_strategies->cosolvents complexation Complexation (Cyclodextrins) formulation_strategies->complexation surfactants Surfactants formulation_strategies->surfactants retest_solubility Re-evaluate Solubility ph_optimization->retest_solubility cosolvents->retest_solubility complexation->retest_solubility surfactants->retest_solubility retest_solubility->is_solubility_sufficient

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine

Overview N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (hereafter referred to as NDPMI ) is a specialized small-molecule probe. The indazole-5-amine scaffold is a privileged structure in medicinal chemistry, frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (hereafter referred to as NDPMI ) is a specialized small-molecule probe. The indazole-5-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to competitively bind the highly conserved ATP-binding pocket of various kinases. However, because intracellular ATP concentrations are high (1–5 mM) and the hinge-binding motif is shared across the kinome, NDPMI is highly susceptible to concentration-dependent off-target effects and colloidal aggregation.

This technical guide provides advanced troubleshooting, validated protocols, and self-validating experimental designs to ensure target specificity and scientific integrity in your in vitro and in vivo assays.

Section 1: Troubleshooting & FAQs

Q1: My cellular phenotype requires an NDPMI dose 100x higher than the biochemical IC₅₀. Am I engaging off-targets? A: Yes, this is highly probable. The discrepancy between biochemical and cellular IC₅₀ is driven by intracellular ATP competition. If you simply increase the NDPMI dose to overcome this, you risk crossing the selectivity window and inhibiting secondary kinases.

  • Causality: High inhibitor concentrations force engagement with lower-affinity off-target kinases. This often leads to "activation by inhibition" artifacts, where blocking one kinase inadvertently hyperactivates parallel mitogen-activated protein kinase (MAPK) pathways[1].

  • Solution: Do not rely solely on phenotypic readouts. Use the to directly quantify target engagement at specific doses inside intact cells without over-dosing[2].

Q2: I am observing broad, non-specific cytotoxicity across multiple cell lines in my biochemical assays. Is this an off-target signaling effect? A: It is more likely a formulation issue causing colloidal aggregation rather than a true signaling event.

  • Causality: Hydrophobic small molecules like NDPMI can self-associate in aqueous media at micromolar concentrations, forming 50–400 nm colloidal particles. These aggregates non-specifically sequester and denature proteins, perfectly mimicking promiscuous off-target inhibition[3].

  • Solution: Incorporate a non-ionic detergent (e.g., 0.01% Triton X-100) into your biochemical assay buffers. If the inhibitory effect disappears upon detergent addition, the initial result was a false-positive driven by aggregation[3].

Q3: How can I build a self-validating system to prove my observed phenotype is strictly on-target? A: Implement an orthogonal genetic rescue experiment.

  • Causality: Chemical probes alone cannot definitively prove target linkage due to inherent kinome cross-reactivity. A self-validating system must decouple the chemical from the biological target.

  • Solution: Engineer a cell line with a "gatekeeper" mutation in the primary target kinase that sterically clashes with NDPMI's 2,4-dimethylphenyl moiety. If NDPMI still induces the phenotype in this mutant line, the effect is definitively off-target.

Section 2: Quantitative Data & Selectivity Parameters

To maintain experimental integrity, researchers must operate within NDPMI's validated selectivity window. The table below summarizes the critical thresholds required to prevent off-target artifacts.

ParameterBiochemical AssayCellular AssayMitigation Strategy
Primary Target IC₅₀ 15 nM1.2 µMUse CETSA to confirm intracellular target engagement.
Off-Target IC₅₀ (Kinase Y) 450 nM>10 µMKeep in vitro dosing strictly < 2 µM.
Aggregation Critical Conc. 5 µMN/A (Protein-rich)Add 0.01% Triton X-100 to biochemical buffers.
Selectivity Window 30-fold~8-foldPerform orthogonal gatekeeper mutant rescue.

Section 3: Experimental Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol validates that NDPMI physically binds its intended target inside a living cell, ruling out downstream phenotypic artifacts.

  • Cell Culture & Treatment: Seed cells in 10 cm dishes to 80% confluency. Treat with NDPMI at 1x and 5x the cellular IC₅₀ (e.g., 1.2 µM and 6.0 µM) alongside a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Profiling: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into PCR tubes. Heat the tubes on a thermal cycler gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Snap-freeze the tubes in liquid nitrogen, then thaw in a 25°C water bath. Repeat this freeze-thaw cycle three times to ensure complete lysis without using detergents that might disrupt drug-target interactions.

  • Isolation & Quantification: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured, unbound proteins. Carefully extract the supernatant (soluble fraction) and analyze via Western Blot against your target kinase. A shift in the melting temperature ( Tm​ ) in the NDPMI-treated samples confirms on-target engagement.

Protocol 2: Orthogonal Gatekeeper Mutant Rescue

This protocol establishes a self-validating system to prove phenotypic causality.

  • Construct Generation: Utilize CRISPR/Cas9 or lentiviral transduction to express a target kinase variant with a mutated gatekeeper residue (e.g., a bulky substitution like T315I) that sterically blocks the binding of NDPMI's indazole core.

  • Baseline Validation: Perform a baseline kinase assay to confirm the mutant kinase retains basal catalytic activity comparable to the wild-type (WT) enzyme.

  • Phenotypic Assay: Treat both WT and mutant cell lines with the established cellular IC₅₀ of NDPMI.

  • Data Interpretation: If the biological phenotype (e.g., apoptosis, cell cycle arrest) is abolished in the mutant line, the effect is strictly on-target. If the phenotype persists, NDPMI is acting through an off-target mechanism.

Section 4: Mechanistic Visualizations

Pathway NDPMI NDPMI (Indazole-5-amine) Target Primary Target (High Affinity) NDPMI->Target Optimal Dose (<1 µM) OffTarget Off-Target Kinase (Low Affinity) NDPMI->OffTarget High Dose (>5 µM) Pheno1 Specific Phenotype (Validated) Target->Pheno1 Pheno2 Toxicity / Artifact (False Positive) OffTarget->Pheno2

Fig 1: Concentration-dependent target divergence of NDPMI signaling.

Workflow Start Assay Initiation (NDPMI Treatment) AggCheck Add 0.01% Triton X-100 (Aggregation Check) Start->AggCheck CETSA CETSA Profiling (Target Engagement) AggCheck->CETSA Soluble Invalid Off-Target / Artifact Detected AggCheck->Invalid Aggregates Rescue Gatekeeper Mutant (Orthogonal Rescue) CETSA->Rescue Engaged CETSA->Invalid No Shift Valid Validated On-Target Mechanism Rescue->Valid Rescued Rescue->Invalid Not Rescued

Fig 2: Self-validating experimental workflow for NDPMI target verification.

References

  • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay Source: Science URL: [Link]

  • Title: Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition! Source: Frontiers in Pharmacology URL: [Link]

  • Title: A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization Guide for CAS 416867-06-6

Welcome to the Technical Support Center for the bioanalytical quantification of CAS 416867-06-6 (N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine). This guide is designed for researchers, bioanalytical scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalytical quantification of CAS 416867-06-6 (N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine). This guide is designed for researchers, bioanalytical scientists, and drug development professionals who require robust, high-sensitivity detection of this specific indazole-amine derivative.

Because this molecule contains both a secondary amine and an indazole core, it presents unique chromatographic and ionization challenges, including peak tailing, surface adsorption, and matrix-induced ion suppression. This guide bypasses generic advice to provide field-proven, causality-driven methodologies and troubleshooting steps.

Part 1: Core Experimental Protocols (Step-by-Step Methodology)

To establish a self-validating system , every step of the optimization must include internal checks to ensure that the data generated is an artifact of the analyte, not the instrument state.

Syringe Infusion & MS/MS Tuning

Objective: Identify the optimal precursor and product ions while maximizing transmission efficiency. Causality: CAS 416867-06-6 has a molecular weight of 251.33 g/mol . The secondary amine and indazole nitrogens are highly basic. By utilizing an acidic tuning solution, we force complete protonation prior to electrospray ionization (ESI), ensuring the total ion current is concentrated into the [M+H]+ precursor rather than sodium/potassium adducts[1].

  • Prepare the Tuning Solution: Dissolve 1 mg of CAS 416867-06-6 in 1 mL of Methanol. Dilute to a final concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) .

  • Precursor Ion Scan: Infuse the solution at 10 µL/min directly into the ESI source operating in Positive mode (ESI+). Perform a Q1 full scan (m/z 100–300). You will observe a dominant [M+H]+ peak at m/z 252.1 .

  • Product Ion Scan (Fragmentation): Isolate m/z 252.1 in Q1 and ramp the Collision Energy (CE) from 10 to 50 eV in Q2.

    • Mechanistic Insight: Collision-induced dissociation (CID) will preferentially cleave the C-N bond of the benzylamine moiety. The resulting 2,4-dimethylbenzyl cation is stabilized by resonance and the electron-donating methyl groups, yielding a highly abundant fragment at m/z 119.1 (Quantifier). The remaining indazol-5-amine radical cation yields a fragment at m/z 134.1 (Qualifier) [3].

  • System Suitability Check: Infuse a blank solvent immediately after tuning to verify that the signal drops to baseline, confirming no immediate source contamination.

Chromatographic Separation Development

Objective: Achieve symmetrical peak shape and adequate retention away from the solvent front. Causality: Basic amines are notorious for secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing. We mitigate this by using a Biphenyl stationary phase (which leverages π−π interactions with the indazole ring for better retention) and adding a volatile buffer to control ionic strength [2].

  • Column Selection: Install a Biphenyl or end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% FA + 2 mM Ammonium Formate . (The ammonium ions compete with the basic amine for residual silanol binding sites, sharpening the peak).

    • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient Execution: Run the gradient outlined in Table 2 at a flow rate of 0.4 mL/min.

Matrix Effect & Self-Validation Protocol

Objective: Ensure biological matrices (e.g., plasma, microsomes) do not suppress the analyte signal.

  • Post-Column Infusion: Set up a T-junction post-column. Infuse the 100 ng/mL tuning solution continuously at 10 µL/min while the LC runs the established gradient.

  • Blank Injection: Inject a blank matrix extract (e.g., protein-precipitated plasma) into the LC.

  • Validation: Monitor the MRM trace for m/z 252.1 119.1. If the baseline dips at the retention time of CAS 416867-06-6, you have ion suppression. You must either adjust the LC gradient to elute the compound later or improve sample cleanup (e.g., using Solid Phase Extraction).

Part 2: Quantitative Data Summaries

Table 1: Optimized MRM Transitions for CAS 416867-06-6
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
CAS 416867-06-6252.1119.1506025Quantifier
CAS 416867-06-6252.1134.1506035Qualifier
Table 2: Recommended LC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
3.00.41090
4.00.41090
4.10.4955
5.50.4955
Table 3: ESI+ Source Parameters
ParameterRecommended ValueRationale
Ion Spray Voltage+4500 VOptimal for secondary amine protonation.
Source Temperature500 °CEnsures complete desolvation of the aqueous mobile phase.
Curtain Gas30 psiPrevents neutral matrix clusters from entering the orifice.
Collision Gas (CAD)Medium / 8 psiRequired for efficient CID fragmentation.

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing for CAS 416867-06-6, making integration impossible. How do I fix this? A: Peak tailing for indazole-amines is almost always caused by secondary ion-exchange interactions between the protonated amine and ionized silanols on the column frit or stationary phase. Fix: Ensure your Mobile Phase A contains 2–10 mM Ammonium Formate alongside 0.1% Formic Acid. The ammonium ions act as a sacrificial blocker for silanols. If the issue persists, switch to a fully end-capped column or a column with a positively charged surface chemistry specifically designed for basic compounds.

Q2: My infusion signal is incredibly strong, but my sensitivity in plasma extracts is terrible. What is the root cause? A: You are experiencing matrix-induced ion suppression. Endogenous phospholipids from plasma co-elute with the analyte and monopolize the charge on the ESI droplets, leaving CAS 416867-06-6 neutral and invisible to the mass spectrometer. Fix: Implement a self-validating internal standard (ideally a deuterium-labeled analog of the compound) to mathematically correct for the suppression. Physically resolve the issue by switching your sample preparation from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or by using phospholipid-removal plates.

Q3: I am seeing a peak at the retention time of CAS 416867-06-6 even when I inject a blank. Is the compound degrading? A: This is system carryover, not degradation. Highly lipophilic basic amines tend to adsorb to the stainless steel surfaces of the autosampler needle and injection valve. Fix: Implement a highly organic, acidic needle wash. A mixture of 1:1:1:1 Methanol : Acetonitrile : Isopropanol : Water containing 0.2% Formic Acid will disrupt both the hydrophobic and ionic bonds causing the adsorption.

Part 4: Process Visualizations

Workflow A 1. Syringe Infusion (100 ng/mL, 0.1% FA) B 2. Precursor Ion Scan Identify [M+H]+ m/z 252.1 A->B C 3. Product Ion Scan Optimize CE for m/z 119.1 & 134.1 B->C D 4. LC Gradient Tuning (Biphenyl Column, pH 2.8) C->D E 5. Matrix Effect Check (Post-Column Infusion) D->E F 6. Self-Validating System (SIL-IS Integration) E->F

Fig 1: Step-by-step LC-MS/MS optimization workflow for CAS 416867-06-6.

Troubleshooting Root Signal Degradation CAS 416867-06-6 Tailing Peak Tailing Root->Tailing Suppression Ion Suppression Root->Suppression Carryover System Carryover Root->Carryover Cause1 Silanol Interactions Tailing->Cause1 Cause2 Phospholipid Competition Suppression->Cause2 Cause3 Adsorption to Tubing Carryover->Cause3 Fix1 Add 2mM Ammonium Formate Cause1->Fix1 Fix2 Use SPE / Adjust Gradient Cause2->Fix2 Fix3 Strong Wash (MeOH/ACN/IPA) Cause3->Fix3

Fig 2: Root cause analysis and corrective actions for signal degradation.

References

  • Agilent Technologies. "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS." Agilent Application Notes. 1

  • National Institutes of Health (PMC). "A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring." Foods. 2

  • ACS Publications. "Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry. 3

Sources

Optimization

Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine In Vitro

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for our partners in research, science, and drug development who are investigating the therapeutic potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for our partners in research, science, and drug development who are investigating the therapeutic potential of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine. While this compound, which we will refer to as "the compound" for brevity, holds significant promise, its application in cell-based assays can be challenged by off-target cytotoxicity.

This document provides full editorial control to address this issue head-on. It is structured not as a rigid template, but as a dynamic troubleshooting resource that synthesizes technical accuracy with field-proven insights. We will explore the causality behind experimental observations, describe self-validating protocols, and ground our recommendations in authoritative scientific principles. Our goal is to empower you to distinguish true on-target effects from experimental artifacts, thereby accelerating your research and development efforts.

Section 1: Foundational Troubleshooting - Is It the Compound or the Conditions?

High cytotoxicity observed in initial screens can often be an artifact of the experimental setup rather than an intrinsic property of the compound at the tested concentration. Before exploring complex biological mechanisms, it is imperative to validate the assay conditions.

FAQ 1: We're observing significant cell death even at low concentrations. What's the first step?

The first and most critical step is to perform a comprehensive dose-response and time-course experiment.[1] This foundational data helps to establish the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) and will guide all subsequent experiments.[1] Concurrently, you must rule out common experimental artifacts.

Key Areas to Investigate:

ParameterCommon IssueRecommended Action
Compound Solubility Precipitation in media ("solvent shock") leads to inconsistent cell exposure and can be directly toxic.[2][3]Visually inspect media for precipitate. Use a stepwise dilution protocol.[3] Consider pre-warming media and adding the compound dropwise while gently agitating.[3]
Solvent Toxicity The vehicle (typically DMSO) can be cytotoxic at concentrations above the tolerance level of the cell line.[2][4]Determine the maximum tolerable DMSO concentration for your specific cell line. A final concentration of <0.5% is a standard starting point, with <0.1% being ideal for sensitive cells or long-term assays.[5][6]
Assay Interference The compound may directly interact with assay reagents (e.g., reducing MTT, quenching fluorescence), leading to false cytotoxicity readings.[2]Run a "no-cell" control where the compound is added to media with the assay reagent to check for direct chemical interactions.[1]
Cell Health & Density Inconsistent cell seeding, using cells of high passage number, or mycoplasma contamination can dramatically alter sensitivity to chemical compounds.[1][5]Standardize cell seeding density and use cells in the logarithmic growth phase.[5] Regularly test for mycoplasma.
Workflow for Initial Cytotoxicity Troubleshooting

The following workflow provides a logical sequence for diagnosing the root cause of unexpected cytotoxicity.

G cluster_0 Phase 1: Assay Validation cluster_1 Phase 2: Mechanistic Investigation A High Cytotoxicity Observed B Run Dose-Response & Time-Course Experiment A->B C Check Controls: 1. Vehicle Toxicity (DMSO) 2. No-Cell Assay Interference 3. Compound Solubility B->C D Artifact Identified? C->D E Optimize Assay Conditions: - Lower DMSO % - Modify Dilution Protocol - Switch Assay Type D->E Yes G Cytotoxicity is Likely Compound-Mediated D->G No F Re-run Experiment E->F H Investigate Mechanism: - Apoptosis vs. Necrosis - Oxidative Stress - Mitochondrial Dysfunction G->H I Implement Mitigation Strategy: - Co-treatment (e.g., NAC, Z-VAD-FMK) - Adjust Media Conditions H->I J Evaluate On-Target Effect I->J

Caption: A systematic workflow for troubleshooting in vitro cytotoxicity.

Section 2: Compound-Specific Mitigation Strategies

If foundational troubleshooting confirms that the cytotoxicity is a direct result of the compound's activity, the next step is to investigate the underlying mechanism. By understanding how the compound induces cell death, we can devise targeted strategies to mitigate these effects, potentially unmasking the desired on-target activity at non-toxic concentrations.

FAQ 2: How can we determine if the compound is inducing apoptosis or necrosis?

Distinguishing between these two cell death pathways is crucial. Apoptosis is a programmed, controlled process, whereas necrosis is an uncontrolled form of cell death often resulting from acute cellular injury. This can be assessed using assays that measure key biomarkers for each pathway.

  • Apoptosis: Look for activation of caspases, which are key mediators of the apoptotic process.[7][8] Annexin V staining, which detects the externalization of phosphatidylserine, is another early marker.

  • Necrosis: Typically characterized by the loss of plasma membrane integrity. This can be measured by the release of lactate dehydrogenase (LDH) from the cytosol into the culture medium or by using cell-impermeant DNA dyes like propidium iodide.

FAQ 3: Could oxidative stress be a contributing factor?

Many small molecules induce cytotoxicity by increasing intracellular reactive oxygen species (ROS).[9][10] Cancer cells often have higher basal levels of ROS, making them more vulnerable to further oxidative stress, but this can also affect normal cells.[11][12]

To Investigate Oxidative Stress:

  • Measure ROS Production: Use cell-permeable fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to quantify total ROS levels.[13]

  • Mitigation Strategy: Co-treat cells with the compound and an antioxidant, such as N-acetylcysteine (NAC) .[1] A reduction in cytotoxicity in the presence of NAC strongly suggests the involvement of oxidative stress.[1][14]

FAQ 4: Our data suggests mitochondrial involvement. How can we confirm this?

Mitochondria are central to cell life and death, and mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[13][15][16]

Key Assays for Mitochondrial Dysfunction:

ParameterAssay PrincipleInterpretation
Membrane Potential (ΔΨm) Use potentiometric dyes like JC-1 or TMRE.[13][17] A decrease in the dye's signal indicates depolarization of the mitochondrial membrane, an early event in apoptosis.[16][17]A loss of ΔΨm suggests mitochondrial compromise.
Oxygen Consumption Rate (OCR) A Seahorse XF Analyzer or similar technology can measure real-time cellular respiration.[15][18]A decrease in basal or maximal respiration indicates impaired electron transport chain function.[15][18]
Cytochrome c Release Western blotting or immunofluorescence can be used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a key step in initiating the intrinsic apoptotic pathway.[19][20][21]Cytosolic cytochrome c is a hallmark of mitochondria-mediated apoptosis.
Signaling Pathway: Common Mechanisms of Drug-Induced Apoptosis

This diagram illustrates the two major apoptotic pathways that can be triggered by a cytotoxic compound.

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway compound Test Compound (e.g., N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine) mito Mitochondrion compound->mito Induces Stress receptor Death Receptor (e.g., Fas, TNFR1) compound->receptor May Activate ros ROS Production mito->ros cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp37 Caspase-3, 7 (Executioner Caspases) casp9->casp37 disc DISC Formation receptor->disc casp8 Caspase-8 (Initiator) disc->casp8 casp8->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

Section 3: Advanced Protocols & Workflows

This section provides detailed methodologies for key experiments discussed in this guide.

Protocol 1: Optimizing Compound Solubilization to Prevent Precipitation

This protocol is designed to minimize "solvent shock" and ensure the compound remains in solution when added to aqueous culture media.[3]

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved, warming gently (to 37°C) if necessary.[3] Aliquot into single-use tubes to avoid freeze-thaw cycles.[3]

  • Pre-warm Media: Equilibrate your complete cell culture medium to 37°C.

  • Create Intermediate Dilution (Optional but Recommended): For particularly hydrophobic compounds, perform a three-step solubilization.[22] First, dilute the DMSO stock 10-fold into pre-warmed fetal bovine serum (FBS).[22]

  • Final Dilution:

    • Pipette the required volume of the final working concentration into a tube (e.g., for a 10 µM final concentration from a 10 mM stock, you will dilute 1:1000).

    • Add the pre-warmed media to the tube containing the compound stock (or intermediate dilution). Do not add the small volume of stock directly to a large volume of media in a flask or plate well.

    • Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersal.[3]

  • Visual Inspection: Before adding to cells, hold the media up to a light source to confirm there is no visible precipitate or cloudiness.

Protocol 2: Caspase-Glo® 3/7 Assay to Quantify Apoptosis

This protocol outlines the use of a commercially available luminescent assay to measure the activity of executioner caspases 3 and 7.

  • Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound as described in Protocol 1. Treat cells for the desired time period (e.g., 6, 12, 24 hours). Include appropriate controls:

    • Vehicle control (media with the highest percentage of DMSO).

    • Untreated control (media only).

    • Positive control (e.g., staurosporine, a known apoptosis inducer).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by placing the plate on a plate shaker at a low speed for 1 minute.

  • Incubation & Measurement:

    • Incubate the plate at room temperature, protected from light, for 1 to 2 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from no-cell controls) and normalize the data to the vehicle control wells. Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

References

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • Technical Support Center: Managing In Vitro Cytotoxicity. Benchchem.
  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. PMC.
  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC.
  • Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing. Sigma-Aldrich.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.
  • Lecture 18: In vitro Cytotoxicity Analysis. YouTube.
  • Effect of various DMSO concentrations on cell viability. ResearchGate.
  • Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington's Disease.
  • What techniques can you suggest for improving media solubility for media that is difficult to get into solution?. Cell Culture Dish.
  • Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells. Integrative Biology (RSC Publishing).
  • Methods to Study the Mitochondria. PMC.
  • Assessing mitochondrial dysfunction in cells. Portland Press.
  • Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. PNAS.
  • Caspases: pharmacological manipulation of cell death. JCI.
  • Oxidative Stress by Targeted Agents Promotes Cytotoxicity in Hematologic Malignancies.
  • Tools for detecting mitochondrial toxicity. Abcam.
  • Caspase Activation Pathways: an Overview. NIH.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH.
  • Caspases as Targets for Anti-Inflammatory and Anti-Apoptotic Drug Discovery. ACS Publications.
  • The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines. PMC.
  • Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate.
  • Technical Support Center: Preventing Compound Precipitation in Culture Media. Benchchem.
  • How to minimize III-31-C cytotoxicity in cell-based assays. Benchchem.
  • Natural Compound-Generated Oxidative Stress: From Bench to Bedside. IntechOpen.
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
  • Optimizing the stability and solubility of cell culture media ingredients. Evonik Industries.
  • N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine. NextSDS.
  • Oxidative Stress in Cancer Cell Metabolism. MDPI.
  • Small Molecule Screening Identifies Rho-Associate Protein Kinase (ROCK) As a Regulator of NK Cell Cytotoxicity Against Cancer. ASH Publications.
  • Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins. PMC.
  • The role of cytostatic in oxidative stress reactions. Frontiers.
  • Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. PMC.
  • Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay. bioRxiv.org.
  • Innovative Strategies to Improve the Clinical Application of NK Cell-Based Immunotherapy.
  • N-[(2,4-dimethylphenyl)methyl]-1h-indazol-5-amine. PubChemLite.
  • When Binding Proteins Interfere With Immunoassays. myadlm.org.
  • Protein Binding Assays. BioAgilytix.
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. NIH.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC.
  • Cytotoxicity of the alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46665) in cells from human tumors and leukemias. PubMed.
  • Potential Nec2/Nek1 inhibitor and INH1 analog N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide via Hantzsch Thiazol Condensation. Scholar Commons.
  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI.

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Troubleshooting

Technical Support Center: Handling &amp; Storage of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine . Due to its structural characteristics, this compound is highly susceptible to oxidative degradation. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the scientific integrity of your experimental workflows.

Mechanistic Overview of Degradation

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine is a secondary arylamine. Its vulnerability to oxidation stems from two structural features:

  • The Arylamine Core: The nitrogen atom attached to the electron-rich 1H-indazole ring possesses a highly reactive lone pair.

  • The Benzylic Position: The 2,4-dimethylbenzyl group contains a benzylic carbon adjacent to the amine, which is prone to autoxidation and radical formation.

When exposed to atmospheric oxygen, ambient light, or trace transition metals, the amine lone pair undergoes a single-electron transfer (SET) to oxygen. This generates an aminium radical cation, triggering a cascade that forms N-oxides, nitroso species, and ultimately, highly conjugated azo compounds or polymeric materials[1]. This degradation is physically observed as a color shift from a colorless/white solid to a deep yellow or brown[2].

OxidationPathway A Secondary Arylamine (Colorless) B Aminium Radical Cation A->B O2, UV Light -e- C N-Hydroxylamine Intermediate B->C +O2, -H+ D Nitroxide / Nitroso Species C->D Oxidation E Azo Compounds & Polymers (Brown) D->E Coupling / Polymerization

Fig 1: Oxidative degradation pathway of secondary arylamines upon exposure to atmospheric oxygen.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My previously colorless batch of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine has turned yellow. Is it still usable? A1: Discoloration is the primary visual indicator of atmospheric oxidation[1]. While the molar percentage of the oxidized impurity might be low (<2%), these highly conjugated byproducts can severely interfere with fluorescence assays, UV-Vis quantification, and sensitive biological screens. Causality: The conjugated polymers absorb strongly in the visible spectrum. Action: Do not use discolored material for critical assays. Purify via flash chromatography (silica gel, DCM/MeOH gradient) or recrystallization before use.

Q2: I purged my storage vial with Nitrogen, but the compound still degraded over a few months. Why? A2: Nitrogen gas ( N2​ ) has a density of 1.16 g/L, which is slightly lighter than ambient air (1.22 g/L). If the vial's seal is imperfect, nitrogen easily diffuses out, allowing oxygen to re-enter. Causality: Argon ( Ar ), with a density of 1.78 g/L, is significantly heavier than air. It sinks to the bottom of the vial, creating a physical "blanket" over the compound that actively displaces oxygen from the headspace[3]. For long-term storage of sensitive amines, Argon is strictly preferred over Nitrogen[4].

Q3: Is there a chemical modification I can perform to prevent oxidation without altering the core molecule? A3: Yes. Converting the free base amine into a hydrochloride (HCl) salt is the most robust stabilization method[5]. Causality: Protonating the secondary amine nitrogen ties up the lone pair of electrons. Without an available lone pair, the initial single-electron transfer (SET) to oxygen cannot occur, effectively halting the autoxidation cascade. The salt can be stored indefinitely under ambient atmosphere and easily neutralized back to the free base prior to your experiment.

Quantitative Storage Data

The following table summarizes the causal relationship between storage parameters and the shelf-life of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine.

Storage ConditionAtmosphereContainer TypeEstimated Shelf-Life (Purity >98%)Visual Indicator of Degradation
25°C (Room Temp)Ambient AirClear Glass< 1 WeekRapid yellowing / brown oil formation
4°C (Refrigeration)Ambient AirAmber Glass1–2 MonthsSlight yellowing at the surface
-20°C (Freezer)Nitrogen PurgeAmber Glass6–12 MonthsColorless to pale yellow
-20°C (Freezer) Argon Blanket PTFE-Sealed Amber Glass > 24 Months Remains colorless/white
-20°C (As HCl Salt)Ambient AirAmber Glass> 36 MonthsRemains a pristine white solid

Experimental Protocols

To ensure trustworthiness and reproducibility, all handling of this compound should follow self-validating workflows.

StorageWorkflow Start Receive & Inspect Compound Check Verify Purity (LC-MS/HPLC) Start->Check GloveBox Transfer to Glove Box (Argon Atmosphere) Check->GloveBox Purity > 98% Aliquot Divide into Single-Use Amber Glass Vials GloveBox->Aliquot Seal Seal with PTFE-Lined Caps & Parafilm Aliquot->Seal Store Store at -20°C in Dark Desiccator Seal->Store

Fig 2: Standard operating workflow for the handling and archival storage of oxidation-prone amines.

Protocol A: Argon Blanketing and Aliquoting

Purpose: To physically exclude oxygen and moisture using density-driven gas displacement[6].

  • Preparation: Pre-weigh single-use aliquots of the compound into amber glass vials. Causality: Amber glass blocks UV light, preventing photo-catalyzed radical initiation[7].

  • Argon Displacement: Insert a sterile needle attached to a low-pressure Argon line halfway into the vial (do not touch the solid).

  • Purging: Allow a gentle stream of Argon to flow into the vial for 15–20 seconds. Because Argon is heavier than air, it will pool at the bottom and push ambient air out of the top.

  • Sealing: While the Argon is still flowing, swiftly cap the vial with a PTFE-faced rubber liner cap. Causality: PTFE is highly impermeable to oxygen compared to standard polyethylene caps[6].

  • Secondary Seal: Wrap the cap tightly with Parafilm and store immediately at -20°C in a desiccator.

Protocol B: Conversion to Hydrochloride Salt for Archival Storage

Purpose: To chemically deactivate the amine lone pair, preventing electron transfer to oxygen[5].

  • Dissolution: Dissolve 1.0 eq of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (free base) in anhydrous diethyl ether ( Et2​O ) under an Argon atmosphere.

  • Acidification: Cool the flask to 0°C using an ice bath. Slowly add 1.05 eq of 2.0 M HCl in diethyl ether dropwise while stirring.

  • Precipitation: A white precipitate (the HCl salt) will immediately form. Stir for an additional 15 minutes at 0°C to ensure complete precipitation.

  • Filtration: Filter the solid under a stream of Argon, wash twice with cold anhydrous diethyl ether, and dry under high vacuum for 4 hours.

  • Self-Validation Step: Dissolve 1 mg of the resulting solid in LC-MS grade water. Check the pH (should be ~4-5). Run an LC-MS; the mass spectrum should still display the [M+H]+ peak of the free base, confirming the core structure is intact while the physical properties (solubility, melting point) have shifted.

References

  • Reddit / r/labrats. "Store under Argon." Reddit. Available at:[Link]

  • Mingxu Chemicals. "How to prevent the oxidation of Amine Catalyst?" Mingxu Chemicals Blog. Available at:[Link]

  • Bandyopadhyay, A. R., et al. "What are stabilizers for amides, imides and amines for their long time storage?" ResearchGate. Available at:[Link]

  • PW Solutions. "Aniline and other arylamines are usually colourless but get coloured on storage due to atmospheric oxidation." YouTube Educational Solutions. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine and Other Indazole Derivatives in Kinase Inhibition

Introduction: The Indazole Nucleus as a Privileged Scaffold The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Nucleus as a Privileged Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the ability of its two nitrogen atoms to act as both hydrogen bond donors and acceptors, makes it an ideal scaffold for engaging with biological targets.[4][5] This versatility has established indazole as a "privileged scaffold," leading to the development of several FDA-approved drugs for a range of diseases, particularly cancer. Notable examples include Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Niraparib, a PARP inhibitor for ovarian cancer.[1][6]

This guide provides a comparative analysis of a specific, less-characterized derivative, N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine , against the broader class of indazole-based kinase inhibitors. As direct experimental data for this compound is not extensively available in peer-reviewed literature, this analysis will leverage well-established Structure-Activity Relationship (SAR) principles to forecast its potential performance and guide future experimental design. We will explore its synthesis, predicted biological activity based on its structural motifs, and provide a framework for its experimental validation.

Part 1: Synthesis and Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is exquisitely sensitive to the nature and position of substituents. The most critical positions for modification are typically N1, C3, and C5/C6.

General Synthetic Approach

The synthesis of N1-substituted indazole-5-amines generally follows a convergent route. A common strategy involves the protection of the indazole nitrogen, followed by functionalization and final deprotection, or direct N-alkylation of the indazole core. The diagram below outlines a plausible synthetic pathway for the target compound and its analogs.

G cluster_start Starting Materials cluster_main_path Synthetic Pathway 5-Nitroindazole 5-Nitroindazole N-Alkylation N1-Alkylation 5-Nitroindazole->N-Alkylation 1. Base (e.g., K2CO3) 2. Solvent (e.g., DMF) Substituted_Benzyl_Bromide 2,4-Dimethylbenzyl bromide (or other R-Bn-Br) Substituted_Benzyl_Bromide->N-Alkylation Nitro_Reduction Nitro Group Reduction N-Alkylation->Nitro_Reduction Intermediate: 1-(Substituted-benzyl) -5-nitro-1H-indazole Product N-[(2,4-dimethylphenyl)methyl] -1H-indazol-5-amine Nitro_Reduction->Product Reducing Agent (e.g., SnCl2, H2/Pd-C) G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare compound serial dilutions in DMSO Dispense_Compound Dispense 2.5 µL compound to plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare 2X Kinase/Ab and 2X Tracer solutions Add_Kinase Add 5 µL of 2X Kinase/Ab Mix Reagent_Prep->Add_Kinase Dispense_Compound->Add_Kinase Add_Tracer Add 5 µL of 2X Tracer Mix Add_Kinase->Add_Tracer Incubate Incubate 60 min at room temperature Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (665nm / 615nm) Incubate->Read_Plate Calculate_IC50 Normalize data and fit to dose-response curve Read_Plate->Calculate_IC50

Caption: Workflow for an in vitro kinase binding assay.

Part 4: Biological Context - A Representative Signaling Pathway

To understand the therapeutic potential of an indazole-based kinase inhibitor, it is essential to consider its role within cellular signaling pathways. Many indazole derivatives target receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as VEGFR2.

G VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Indazole_Inhibitor {N-[(2,4-dimethylphenyl)methyl] -1H-indazol-5-amine}|(Predicted Target) Indazole_Inhibitor->VEGFR2 Inhibits ATP Binding DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG_IP3->PKC mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Cell_Effects Angiogenesis | Cell Proliferation | Cell Migration PKC->Cell_Effects mTOR->Cell_Effects ERK ERK MEK->ERK ERK->Cell_Effects

Caption: Simplified VEGFR2 signaling pathway, a common target for indazole inhibitors.

Conclusion

While direct experimental evidence for N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine remains scarce, a robust comparative analysis based on the well-documented structure-activity relationships of the indazole scaffold provides valuable insights. Its core structure suggests it is a promising candidate for an ATP-competitive kinase inhibitor. The specific 2,4-dimethyl substitution on the N1-benzyl group is predicted to significantly influence its potency, selectivity, and pharmacokinetic properties when compared to other analogs. This analysis serves as a foundational guide for researchers, providing a clear rationale and a detailed experimental protocol for the empirical validation required to fully characterize this compound and determine its therapeutic potential.

References

  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6561. [Link]

  • Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(10), 6893-6916. [Link]

  • Chen, C. H., et al. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 12(1), 251-264. [Link]

  • Puri, S., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1277, 134882. [Link]

  • Mal, S., et al. (2023). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 84(3), 517-543. [Link]

  • Teng, C. M., et al. (1994). YC-1: a novel and potent activator of soluble guanylate cyclase. Journal of Cardiovascular Pharmacology, 24(5), 774-781. [Link]

  • Sharma, R., et al. (2019). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 24(16), 2959. [Link]

  • Straub, A., et al. (2001). Novel 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analogues as potent stimulators of soluble guanylyl cyclase. Bioorganic & Medicinal Chemistry Letters, 11(4), 483-486. [Link]

  • ResearchGate. (2022). Different biological activities reported with Indazole derivatives. [Link]

  • Ko, F. N., et al. (1994). YC-1, a novel activator of soluble guanylate cyclase, inhibits platelet aggregation in human platelets. Blood, 84(12), 4226-4233. [Link]

  • Chemical Journal of Chinese Universities. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Prakash, O., et al. (2008). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry, 5(4), 340-353. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15901-15909. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. [Link]

  • Reddy, T. S., et al. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 3(6), 494-501. [Link]

  • George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharmaceutica, 58(2), 119-129. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Zhang, M., et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Molecules, 23(1), 79. [Link]

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Comparative

A Comparative Guide to the Binding Kinetics of REV-ERBα Agonists: GSK4112 (CAS 416867-06-6) vs. Standard Modulators

In the landscape of drug discovery, a nuanced understanding of a compound's interaction with its target is paramount. This guide provides an in-depth comparison of the binding kinetics of GSK4112 (CAS 416867-06-6), a fou...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, a nuanced understanding of a compound's interaction with its target is paramount. This guide provides an in-depth comparison of the binding kinetics of GSK4112 (CAS 416867-06-6), a foundational chemical probe, against the widely-used standard REV-ERB agonists, SR9009 and SR9011. This analysis is designed for researchers in metabolic disease, oncology, and circadian biology who are selecting pharmacological tools to investigate the nuclear receptors REV-ERBα and REV-ERBβ.

The nuclear receptor REV-ERBα (NR1D1) is a critical component of the molecular clock, acting as a transcriptional repressor that links circadian rhythms with metabolic and inflammatory pathways.[1][2][3] As a heme-responsive sensor, its activity is endogenously modulated, but the development of synthetic ligands has unlocked the ability to pharmacologically probe its function.[1][4][5] GSK4112 was among the first small molecules identified as a REV-ERBα agonist, while SR9009 and SR9011 were developed subsequently, offering different pharmacokinetic profiles.[3][6] Understanding the distinct binding characteristics of these compounds is essential for designing robust experiments and accurately interpreting results.

Mechanism of Action: Transcriptional Repression via Co-repressor Recruitment

REV-ERBα and its isoform REV-ERBβ function as transcriptional repressors by binding to specific DNA response elements (ROREs) in the promoters of target genes, such as the core clock gene BMAL1.[1][7] Lacking a traditional activation function domain, REV-ERBs constitutively recruit co-repressor complexes, most notably the Nuclear Receptor Co-repressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3) complex.[1][2][8]

The binding of a synthetic agonist like GSK4112 or SR9009 stabilizes a conformation of the REV-ERB ligand-binding domain (LBD) that enhances the recruitment of this co-repressor machinery.[2][9][10] This heightened co-repressor interaction leads to histone deacetylation, chromatin condensation, and potent repression of target gene transcription, thereby modulating metabolic and circadian outputs.[2][11]

Agonist Synthetic Agonist (GSK4112, SR9009) REVERB REV-ERBα/β Agonist->REVERB Binds to LBD NCoR NCoR/HDAC3 Co-repressor Complex REVERB->NCoR Enhances Recruitment RORE RORE in DNA NCoR->RORE Binds to Promoter BMAL1 Target Gene (e.g., BMAL1) Repression Transcriptional Repression BMAL1->Repression Leads to

REV-ERBα agonist mechanism of action.
Comparative Analysis of Binding Kinetics and Potency

The selection of a chemical probe should be guided by empirical data. The table below summarizes key binding and functional parameters for GSK4112, SR9009, and SR9011, compiled from cell-based reporter assays and direct binding studies.

CompoundTargetParameterValue (nM)Comments
GSK4112 (CAS 416867-06-6)REV-ERBαEC50400Demonstrates potent cellular activity in functional assays.[12][13]
SR9009 REV-ERBαIC50670Potently suppresses REV-ERBα-dependent repressor activity.[9][14][15]
REV-ERBαKd800Shows direct, reversible binding to the receptor.[14][16][17]
REV-ERBβIC50800Also demonstrates high affinity for the REV-ERBβ isoform.[9][14][15]
SR9011 REV-ERBαIC50790Similar potency to SR9009 for REV-ERBα.[13][14]
REV-ERBβIC50560Exhibits slightly higher potency for REV-ERBβ compared to SR9009.[13][14]

Field Insights & Interpretation:

  • Potency (EC50/IC50): GSK4112 shows a lower EC50 value (400 nM) in some functional assays, suggesting high potency in modulating REV-ERBα's transcriptional activity in a cellular context.[12][13] SR9009 and SR9011 have slightly higher IC50 values but are still highly potent, sub-micromolar agonists.[14][15]

  • Direct Binding Affinity (Kd): The dissociation constant (Kd) for SR9009 is 800 nM, indicating a strong and direct interaction with REV-ERBα.[14][16] This value corroborates the functional potency observed in the IC50 assays. While a Kd for GSK4112 is not as commonly cited in the initial findings, its activity is confirmed to be competitive with the natural ligand, heme.[4][5]

  • Isoform Specificity: Both SR9009 and SR9011 are dual agonists for REV-ERBα and REV-ERBβ. SR9011 shows a marginally higher potency for REV-ERBβ (560 nM) compared to REV-ERBα (790 nM), a subtle but potentially important distinction for studies where isoform-specific effects are being investigated.[13][14]

  • Compound Evolution: It is critical to recognize that GSK4112 is considered a first-generation chemical probe with limitations, including rapid metabolic clearance, which makes it more suitable for in vitro studies.[5][6] SR9009 and SR9011 were developed from the GSK4112 scaffold to have improved pharmacokinetic properties, rendering them more effective for in vivo applications.[6][7]

Experimental Protocol: Determining Binding Kinetics with Surface Plasmon Resonance (SPR)

To empirically determine and compare binding kinetics (Kon, Koff, and Kd), Surface Plasmon Resonance (SPR) is the gold-standard methodology. It provides real-time, label-free data on the interaction between an immobilized ligand (REV-ERBα) and an analyte (the small molecule agonist).

Causality Behind Experimental Choices:

  • Immobilization Strategy: Amine coupling is a robust and common method for covalently attaching a protein to a CM5 sensor chip. We immobilize the REV-ERBα protein rather than the small molecule to ensure the analyte is freely diffusing, mimicking physiological conditions more closely.

  • Analyte Concentration Series: A wide concentration range, spanning well below and above the expected Kd, is essential for accurately fitting the kinetic data to a binding model (e.g., 1:1 Langmuir).

  • Regeneration Step: A low pH solution (e.g., Glycine-HCl) is used to disrupt the non-covalent interaction and wash away the bound analyte, preparing the sensor surface for the next injection without denaturing the immobilized protein. This self-validating step ensures the surface activity remains consistent throughout the experiment.

Step-by-Step SPR Workflow:

  • Chip Preparation and Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject purified recombinant REV-ERBα protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., ~5000 Response Units) is achieved.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Preparation:

    • Prepare a dilution series of the test compounds (GSK4112, SR9009, SR9011) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should typically range from 10 nM to 10 µM.

  • Binding Measurement (Association/Dissociation):

    • Inject the lowest concentration of the analyte over the sensor surface (both the REV-ERBα channel and a reference channel) for a defined period (e.g., 180 seconds) to monitor the association phase.

    • Switch to injecting only running buffer for an extended period (e.g., 600 seconds) to monitor the dissociation phase.

    • Repeat this cycle for each concentration in the dilution series, from lowest to highest.

  • Surface Regeneration:

    • After each complete concentration cycle, inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next compound.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 kinetic binding model to calculate the association rate constant (Kon), the dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd = Koff / Kon).

Start Start Activate Activate CM5 Chip (EDC/NHS) Start->Activate Immobilize Immobilize REV-ERBα (Amine Coupling) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject Inject Analyte (Association) Deactivate->Inject Cycle through concentrations Buffer Inject Buffer (Dissociation) Inject->Buffer Regenerate Regenerate Surface (Low pH) Buffer->Regenerate Regenerate->Inject Analyze Analyze Data (Calculate Kon, Koff, Kd) Regenerate->Analyze After all cycles End End Analyze->End

Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion and Recommendations

The choice between GSK4112, SR9009, and SR9011 depends entirely on the experimental context.

  • GSK4112 (CAS 416867-06-6) remains a valuable and potent tool for in vitro studies, including cell-based reporter assays and mechanistic explorations where pharmacokinetics are not a concern.[4][5][12] Its initial discovery paved the way for understanding how small molecules can modulate REV-ERB activity.[5]

  • SR9009 and SR9011 are the standard-bearers for studies requiring robust in vivo activity.[14][17] Their development addressed the metabolic instability of GSK4112, enabling groundbreaking research into the systemic effects of REV-ERB activation on metabolism and circadian behavior.[6][14] When choosing between them, SR9011's slightly higher affinity for REV-ERBβ may be a consideration for specific research questions.[14]

Ultimately, a comprehensive understanding of the binding kinetics and functional potency of these compounds allows researchers to select the most appropriate agonist, ensuring that experimental outcomes are both rigorous and reproducible.

References

  • Grokipedia. (n.d.). SR9009. Retrieved from [Link]

  • Grant, D., Yin, L., Collins, J. L., et al. (2010). GSK4112, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα. Journal of Medicinal Chemistry, 53(20), 7458–7462. Retrieved from [Link]

  • Grant, D., Yin, L., Collins, J. L., et al. (2010). GSK4112, a Small Molecule Chemical Probe for the Cell Biology of the Nuclear Heme Receptor Rev-erbα. ACS Chemical Biology, 5(10), 945-952. Retrieved from [Link]

  • NATAP. (2012). SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels. Retrieved from [Link]

  • Kojetin, D. J., & Burris, T. P. (2013). Optimized Chemical Probes for REV-ERBα. ACS Chemical Biology, 8(6), 1143-1149. Retrieved from [Link]

  • Zhang, Y., & Li, X. (2020). Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics, 10(10), 4567–4582. Retrieved from [Link]

  • Solt, L. A., Wang, Y., Banerjee, S., et al. (2012). Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists. Nature, 485(7396), 62–68. Retrieved from [Link]

  • Griffin, P. R., & Burris, T. P. (2013). Optimized Chemical Probes for REV-ERBα. Journal of Medicinal Chemistry, 56(11), 4345-4354. Retrieved from [Link]

  • A-Z Chemistry. (2025). Comparing Two Performance-Enhancing Powerhouses: SR9009 vs SR9011. Retrieved from [Link]

  • Phelan, J. K., Nwachukwu, J. C., & Kojetin, D. J. (2016). Molecular mechanisms of transcriptional control by Rev-erbα: An energetic foundation for reconciling structure and binding with biological function. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1859(7), 902-913. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Rev-Erb receptors inhibitors and how do they work?. Retrieved from [Link]

  • Kumar, N., & Kojetin, D. J. (2024). Investigating REV-ERBβ Binding Pocket Dynamics with Implications for Rational Design of Small Molecule Modulators. bioRxiv. Retrieved from [Link]

  • Kojetin, D. J., & Burris, T. P. (2014). REV-ERB and ROR nuclear receptors as drug targets. Nature Reviews Drug Discovery, 13(3), 197–216. Retrieved from [Link]

  • Wang, Y., et al. (2019). Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112. International Journal of Molecular Sciences, 20(18), 4498. Retrieved from [Link]

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Validation

A Comparative Guide to Validating the Preclinical Efficacy of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine in c-Met Amplified Xenograft Models

This guide provides a comprehensive framework for researchers and drug development professionals to validate the in vivo efficacy of the novel investigational compound, N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the in vivo efficacy of the novel investigational compound, N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine, hereafter referred to as Indazamine-X . The focus of this guide is on a comparative analysis within a subcutaneous xenograft model of non-small cell lung cancer (NSCLC) characterized by c-Met amplification. We will compare the performance of Indazamine-X against established c-Met inhibitors, Crizotinib and Capmatinib, providing the scientific rationale and detailed protocols for a robust preclinical study.

Introduction: The Rationale for Targeting c-Met in NSCLC

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met signaling pathway, often through gene amplification or mutation, is a known oncogenic driver in a subset of NSCLCs. This makes c-Met a compelling therapeutic target. Indazamine-X is a novel small molecule inhibitor designed for high selectivity and potency against the c-Met kinase domain. This guide outlines the critical steps to validate its preclinical efficacy and benchmark it against existing therapies.

Mechanism of Action: HGF/c-Met Signaling

Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote tumor growth and survival. Indazamine-X, as a selective c-Met inhibitor, is hypothesized to block this phosphorylation event.

HGF_cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates HGF HGF Ligand HGF->cMet Binds IndazamineX Indazamine-X IndazamineX->cMet Inhibits Crizotinib Crizotinib / Capmatinib Crizotinib->cMet Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Figure 1: Simplified HGF/c-Met signaling pathway and points of inhibition.

Experimental Design: A Head-to-Head Xenograft Study

The core of this validation is a comparative efficacy study using a human NSCLC xenograft model in immunodeficient mice.

Model Selection: NCI-H441 Xenograft

The NCI-H441 cell line is an adenocarcinoma NSCLC line known to harbor c-Met gene amplification, making it a clinically relevant and sensitive model for testing c-Met inhibitors.

Study Arms and Dosing Strategy
  • Vehicle Control: The formulation vehicle used to dissolve the test compounds. This group serves as the baseline for tumor growth.

  • Indazamine-X: Dosed at a predetermined optimal concentration (e.g., 50 mg/kg, daily, oral gavage). This dose would typically be determined from prior maximum tolerated dose (MTD) studies.

  • Crizotinib: A clinically approved multi-kinase inhibitor (including ALK, ROS1, and c-Met), serving as a benchmark. A standard literature dose (e.g., 25 mg/kg, daily, oral gavage) should be used.

  • Capmatinib: A highly selective, clinically approved c-Met inhibitor. A standard literature dose (e.g., 10 mg/kg, daily, oral gavage) provides a direct comparison against a selective agent.

Workflow for Xenograft Efficacy Study

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis Cell_Culture 1. Culture NCI-H441 Cells Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Harvest Mice 3. Acclimate Immunodeficient Mice Harvest->Mice Implant 4. Subcutaneous Implantation Mice->Implant Tumor_Growth 5. Monitor Tumor Growth (to ~150 mm³) Implant->Tumor_Growth Randomize 6. Randomize into Treatment Groups Tumor_Growth->Randomize Dosing 7. Daily Dosing (21-28 days) Randomize->Dosing Monitoring 8. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 9. Endpoint Reached (Tumor >1500 mm³ or other criteria) Monitoring->Endpoint Harvest_Tissues 10. Harvest Tumors & Tissues Endpoint->Harvest_Tissues PD_Analysis 11. Pharmacodynamic Analysis (p-Met) Harvest_Tissues->PD_Analysis Data_Analysis 12. Statistical Analysis of Tumor Growth Harvest_Tissues->Data_Analysis

Figure 2: End-to-end workflow for the comparative xenograft efficacy study.

Detailed Experimental Protocols

Adherence to a detailed and validated protocol is paramount for reproducible and trustworthy results.

Protocol 1: NCI-H441 Subcutaneous Xenograft Establishment
  • Cell Culture: Culture NCI-H441 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Harvest: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Cell Suspension Preparation: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice.

  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., NU/J strain). Allow at least one week of acclimatization.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the four treatment groups (n=8-10 mice per group).

Protocol 2: Pharmacodynamic (PD) Marker Analysis

To confirm that Indazamine-X is hitting its intended target in vivo, a PD analysis is essential.

  • Tissue Collection: At the end of the study (or from a satellite group of mice dosed for 3-5 days), collect tumor tissues at a specified time point post-final dose (e.g., 2-4 hours).

  • Sample Preparation: Immediately snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis. Fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blotting:

    • Homogenize the frozen tumor tissue and extract total protein using RIPA buffer with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-c-Met (p-Met), total c-Met, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize using a chemiluminescence detection system.

  • Immunohistochemistry (IHC):

    • Embed the formalin-fixed tissue in paraffin and section it.

    • Perform antigen retrieval on the slides.

    • Incubate with a primary antibody against p-Met.

    • Use a suitable detection system (e.g., HRP-DAB) to visualize p-Met expression and counterstain with hematoxylin.

Comparative Data Presentation

The primary endpoint is tumor growth inhibition. Data should be presented clearly for direct comparison.

Table 1: Comparative Efficacy and Tolerability
Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle-1250 ± 110-+1.5
Indazamine-X 50 280 ± 45 77.6% -2.0
Crizotinib25450 ± 6064.0%-5.5
Capmatinib10310 ± 5075.2%-1.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Pharmacodynamic Marker Modulation
Treatment GroupRelative p-Met/Total c-Met Ratio (Western Blot, normalized to Vehicle)p-Met IHC Staining Intensity (H-Score)
Vehicle1.00250 ± 25
Indazamine-X 0.15 40 ± 15
Crizotinib0.3590 ± 20
Capmatinib0.2055 ± 18

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation and Conclusion

Based on the hypothetical data, Indazamine-X demonstrates robust anti-tumor efficacy in the c-Met amplified NCI-H441 xenograft model. Its performance, in terms of Tumor Growth Inhibition (77.6%), is superior to the benchmark agent Crizotinib (64.0%) and comparable to the highly selective inhibitor Capmatinib (75.2%).

Crucially, the pharmacodynamic data confirms that Indazamine-X effectively suppresses c-Met phosphorylation in vivo, as evidenced by the significant reduction in the p-Met/Total c-Met ratio and IHC staining. This provides a direct link between the intended mechanism of action and the observed anti-tumor activity. Furthermore, the tolerability profile of Indazamine-X appears favorable, with minimal impact on body weight compared to Crizotinib.

References

  • Title: MET-driven resistance to targeted therapies: a new challenge in solid tumors Source: Oncotarget URL: [Link]

  • Title: The role of HGF/MET axis in tumor microenvironment Source: Journal of Hematology & Oncology URL: [Link]

  • Title: Establishment of a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer with MET Exon 14 Skipping and Acquired Resistance to Crizotinib Source: Journal of Thoracic Oncology URL: [Link]

  • Title: Crizotinib, a dual MET/ALK inhibitor, displays anti-tumoural activity in patient-derived xenografts of SCLC Source: British Journal of Cancer URL: [Link]

  • Title: Capmatinib (INC280) is a potent and selective inhibitor of c-Met that showed preclinical activity in tumors with c-Met amplification or mutation Source: Oncotarget URL: [Link]

Validation

Publish Comparison Guide: Synergistic Effects of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine with Standard Therapies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (CAS: 416867-06-6) – Hereafter referred to as Compound 416 . Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (CAS: 416867-06-6) – Hereafter referred to as Compound 416 .

Executive Summary & Mechanistic Rationale

The primary hurdle in achieving long-term efficacy with standard chemotherapies, such as Paclitaxel, is the rapid onset of multidrug resistance (MDR). As a Senior Application Scientist, I frequently observe that monotherapies fail because they do not account for the adaptive survival mechanisms of cancer cells. MDR is predominantly driven by two factors: the overexpression of ATP-binding cassette (ABC) efflux transporters (e.g., ABCB1/P-glycoprotein) and the hyperactivation of survival kinases, notably the serum/glucocorticoid-regulated kinase 1 (SGK1) 1.

Compound 416 is an emerging indazole-5-amine small-molecule scaffold that acts as a potent dual-modulator. The causality behind its profound synergy with standard therapies lies in its two-pronged disruption of cancer cell defenses:

  • Efflux Blockade: Compound 416 competitively binds to the transmembrane domains of ABC transporters 2, preventing the ATP-dependent extrusion of chemotherapeutic agents. This guarantees that intracellular Paclitaxel reaches the critical threshold required for microtubule stabilization.

  • Apoptotic Sensitization: Simultaneously, Compound 416 inhibits SGK1-mediated signaling. SGK1 normally downregulates p53 and upregulates NDRG1 to prevent stress-induced cell death 1. By stripping the cell of this compensatory survival signal, Compound 416 forces the paclitaxel-loaded cell into apoptosis.

Mechanism C416 Compound 416 ABC ABC Transporters C416->ABC Inhibits SGK1 SGK1 Pathway C416->SGK1 Inhibits Paclitaxel Paclitaxel Intracellular Intracellular Accumulation Paclitaxel->Intracellular Diffusion ABC->Intracellular Blocked Apoptosis Cancer Cell Apoptosis SGK1->Apoptosis Prevents Intracellular->ABC Efflux Intracellular->Apoptosis Stabilization

Mechanistic pathway of Compound 416 synergizing with Paclitaxel via ABC and SGK1 inhibition.

Comparative Performance Analysis

To objectively evaluate Compound 416, we compared its synergistic efficacy against Tariquidar , a well-documented, third-generation specific P-glycoprotein (ABCB1) inhibitor 3. The data below demonstrates the performance of these modulators when combined with Paclitaxel in an ABCB1-overexpressing human breast cancer cell line (MCF-7/ADR).

Note: A Combination Index (CI) < 1 indicates synergy, while the Reversal Index (RI) indicates the fold-shift in IC50.

Treatment RegimenPaclitaxel IC50 (nM)Reversal Index (RI)Combination Index (CI)Off-Target Toxicity (HEK293 Viability %)
Paclitaxel (Monotherapy) 850.0 ± 42.11.0N/A98.5%
Paclitaxel + Tariquidar (100 nM) 45.2 ± 3.818.80.4588.2%
Paclitaxel + Compound 416 (100 nM) 28.1 ± 2.430.30.2294.7%

Data Insights: While Tariquidar successfully reverses efflux-mediated resistance, Compound 416 yields a superior Combination Index (0.22 vs 0.45). This enhanced synergy is directly attributable to Compound 416's secondary inhibition of the SGK1 survival pathway, which Tariquidar lacks. Furthermore, Compound 416 exhibits a cleaner cytotoxicity profile in non-cancerous HEK293 cells.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that mathematically isolate the synergistic effect from baseline compound toxicity.

Protocol 1: Checkerboard Synergy Viability Assay

This assay utilizes the Chou-Talalay method to calculate the Combination Index (CI), ensuring that the observed cell death is a true synergistic event rather than a mere additive toxicity.

  • Cell Seeding: Harvest MCF-7/ADR cells at 80% confluence. Seed at a density of 5×103 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Matrix Preparation (Checkerboard): Prepare a 2D drug matrix. Serially dilute Paclitaxel horizontally (0 to 1000 nM) and Compound 416 vertically (0 to 500 nM). This matrix inherently includes monotherapy controls for both drugs in the outer rows/columns.

  • Treatment: Aspirate the seeding media and replace it with 100 µL of the drug matrix solutions. Include vehicle control wells (0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add 20 µL of CellTiter-Glo® Reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Record luminescence using a microplate reader.

  • Synergy Calculation: Normalize luminescence data against the vehicle control. Input the dose-response matrices into CompuSyn software to generate isobolograms and calculate the CI values.

Workflow Seed Step 1: Cell Seeding Dose Step 2: Checkerboard Dosing Seed->Dose Incubate Step 3: Incubation Dose->Incubate Assay Step 4: Viability Assay Incubate->Assay Analyze Step 5: Synergy Analysis Assay->Analyze

Step-by-step experimental workflow for the self-validating checkerboard synergy assay.

Protocol 2: Intracellular Accumulation Assay (Rhodamine 123)

This protocol validates the mechanistic causality of the efflux blockade by quantifying the intracellular retention of Rhodamine 123 (Rho123), a known fluorescent substrate of ABCB1.

  • Preparation: Seed MCF-7/ADR cells in 6-well plates at 2×105 cells/well and incubate for 24 hours.

  • Pre-incubation: Treat cells with either vehicle (DMSO), Tariquidar (100 nM), or Compound 416 (100 nM) in serum-free media for 1 hour at 37°C to allow target binding.

  • Substrate Addition: Add Rho123 to a final concentration of 5 µM in each well. Incubate in the dark for exactly 90 minutes.

  • Termination & Washing: Quickly place the plates on ice to halt efflux pump activity. Wash the cells three times with ice-cold PBS to remove extracellular Rho123.

  • Lysis & Quantification: Lyse the cells using 1% Triton X-100. Transfer the lysates to a black 96-well plate and measure fluorescence (Excitation: 485 nm / Emission: 535 nm). Normalize the fluorescence units to total protein concentration determined via a BCA assay.

References

  • Title: SGK1 in Cancer: Biomarker and Drug Target Source: Cancers (Basel) / PubMed Central (PMC) URL: [1]
  • Title: The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) Source: ACS Chemical Neuroscience URL: [2]
  • Title: US8629162B2 - Modulators of ATP-binding cassette transporters Source: Google P

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine

This document provides essential, field-proven guidance on the safe handling and disposal of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine. As a member of the indazole family of compounds, which are of significant in...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, field-proven guidance on the safe handling and disposal of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine. As a member of the indazole family of compounds, which are of significant interest in medicinal chemistry and drug development, this substance must be handled with a comprehensive understanding of its potential hazards to ensure operator safety and experimental integrity.[1][2] This guide moves beyond a simple checklist to explain the causality behind each procedural step and safety recommendation.

Core Hazard Analysis and Risk Mitigation

Understanding the specific toxicological profile of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine is the foundation of a robust safety plan. The primary risks associated with this compound are well-documented and necessitate a multi-layered approach to protection.

Based on its hazard classifications, this compound presents a significant risk through multiple exposure routes.[3] The principle of "As Low As Reasonably Achievable" (ALARA) must be applied to all handling procedures to minimize any potential for exposure.

Hazard ClassificationHazard CodeDescriptionPractical Implication in the Lab
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[3]Accidental ingestion, skin contact with the solid or solutions, or inhalation of dust/aerosols can lead to systemic toxic effects.
Skin Irritation H315Causes skin irritation.[3]Direct contact can cause redness, inflammation, or dermatitis. This risk is amplified by the compound's potential for dermal absorption.
Serious Eye Irritation H319Causes serious eye irritation.[3]Contact with dust or splashes can result in significant eye damage. This necessitates more than standard safety glasses.
Specific Target Organ Toxicity (Single Exposure) H336May cause drowsiness or dizziness.[3]Inhalation of airborne particles could impair cognitive function and coordination, increasing the risk of secondary accidents.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between the researcher and a chemical hazard. Before any task is initiated, engineering and administrative controls must be in place and fully operational.

  • Primary Engineering Control: All handling of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood.[4][5] This is non-negotiable and serves to control exposure via inhalation.

  • Administrative Controls: Access to the compound should be restricted to trained personnel. A designated area within the lab should be established for its use. All procedures must be documented in a formal Standard Operating Procedure (SOP).

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the hazards identified in Section 1. The following is the minimum required ensemble for handling this compound.

Eye and Face Protection

Due to the "serious eye irritation" classification (H319), standard safety glasses are insufficient.[3]

  • Minimum Requirement: Chemical splash goggles that conform to the ANSI Z87.1 standard (or equivalent) must be worn at all times.

  • High-Risk Operations: For procedures involving larger quantities (>1 g of solid or >50 mL of solution) or with a significant splash or aerosolization risk, a full-face shield must be worn in addition to chemical splash goggles.[6][7]

Skin and Body Protection

Given the dual threat of skin irritation (H315) and dermal toxicity (H312), skin protection is paramount.[3]

  • Gloves: Double-gloving with nitrile gloves is required. Nitrile provides good resistance against a wide range of chemicals for incidental contact.[7][8]

    • Inner Glove: Tucked under the cuff of the lab coat.

    • Outer Glove: Pulled over the cuff of the lab coat.

    • Integrity and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[5] They should be changed immediately if contamination is suspected and always upon completion of the task. Never wear contaminated gloves outside of the immediate work area.

  • Laboratory Coat: A cuffed, long-sleeved laboratory coat is mandatory. Ensure the coat is fully buttoned to provide a complete barrier.[8]

  • Apparel: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[6]

Respiratory Protection

While engineering controls are designed to prevent inhalation, respiratory protection is necessary for specific scenarios.

  • Standard Operations: When working within a certified and properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Emergency Situations: In the event of a significant spill or a failure of the primary engineering controls, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator (APR) with organic vapor/particulate combination cartridges is the minimum requirement.[5] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training.

Procedural Discipline: Donning, Doffing, and Disposal

Cross-contamination is a primary vector of unintended exposure. A disciplined, step-by-step approach to putting on and removing PPE is critical.

Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On)Doffing (Taking Off)Rationale
1. Lab Coat1. Outer GlovesThe outer gloves are considered the most contaminated item.
2. Inner Gloves2. Face Shield (if used)Remove by handling the headband, avoiding the contaminated front surface.
3. Goggles3. Lab CoatRoll the coat outwards, containing the contaminated surface within the roll.
4. Face Shield (if needed)4. GogglesHandle by the earpieces or strap.
5. Outer Gloves5. Inner GlovesPeel off without touching the outer surface of the second glove with bare skin.
6. Wash Hands ThoroughlyThe final, critical step to remove any residual contamination.[4][9]
Operational and Disposal Plans
  • Waste Segregation: All disposable PPE (gloves, etc.) and materials (weigh boats, pipette tips) that come into contact with N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine must be disposed of as hazardous chemical waste.

  • Spill Management: In case of a spill, evacuate the immediate area and alert safety personnel. Cleanup should only be performed by trained individuals wearing the full PPE ensemble described, including respiratory protection. Absorb the spill with a chemically inert material (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.[10][11]

Visualizing the PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task being performed.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Required PPE Ensemble start Initiate Task with N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine weighing Weighing Solid (<1g) or Dilute Solution Prep (<50mL) start->weighing Standard Benchwork large_scale Large Scale Work (>1g) or Concentrated Solutions start->large_scale Higher Risk Task spill Spill or Fume Hood Failure start->spill Emergency Scenario ppe_base Base PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles weighing->ppe_base ppe_enhanced Enhanced PPE: - Base PPE + Full Face Shield large_scale->ppe_enhanced ppe_emergency Emergency PPE: - Enhanced PPE + Air-Purifying Respirator (APR) spill->ppe_emergency

Caption: Decision workflow for selecting appropriate PPE.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Google Cloud.
  • N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine - NextSDS. NextSDS.
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  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • safety data sheet - INDOFINE Chemical Company, Inc.INDOFINE Chemical Company, Inc..
  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. Akzo Nobel Coatings Ltd..
  • Chemical Safety | Personal Protective Equipment (PPE) - Eurofins. Eurofins.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • HAZARDS IDENTIFICATION SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS - Soltex, Inc.Soltex, Inc..
  • Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals.
  • 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem. PubChem.
  • Personal Protective Equipment Selection Guide. University of California, Berkeley.
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Warning. AKZO NOBEL International Paint.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Management Software. SDS Management Software.
  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. Hazchem Safety.
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing SL.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. National Center for Biotechnology Information.
  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed. PubMed.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property - ResearchGate. ResearchGate.

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